molecular formula C6H5Cl2N B3349624 4-(Dichloromethyl)pyridine CAS No. 22796-42-5

4-(Dichloromethyl)pyridine

Cat. No.: B3349624
CAS No.: 22796-42-5
M. Wt: 162.01 g/mol
InChI Key: BSFQCFMFFSEBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dichloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dichloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFQCFMFFSEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440279
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22796-42-5
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Dichloromethyl)pyridine: Structure, Synthesis, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Within this class, this compound emerges as a highly versatile and reactive intermediate. The dichloromethyl group at the 4-position serves as a latent aldehyde, providing a reactive handle for a multitude of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application as a building block for creating novel therapeutic agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is a derivative of pyridine where a dichloromethyl group is substituted at the C4 position of the heterocyclic ring. This substitution pattern significantly influences the molecule's reactivity, providing a site for selective chemical modification distinct from the pyridine ring itself. While comprehensive experimental data for this specific isomer is not as prevalent as for its monochlorinated or other isomeric counterparts, we can compile its core properties and draw comparisons with related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Chloromethyl)pyridine2-(Dichloromethyl)pyridine
CAS Number Not explicitly available; related compounds used for reference.10445-91-7[3]4377-35-9[2]
Molecular Formula C₆H₅Cl₂NC₆H₆ClN[3]C₆H₅Cl₂N[2]
Molecular Weight 162.02 g/mol 127.57 g/mol [3]162.01 g/mol [2]
Appearance Expected to be a liquid or low-melting solid.Light yellow liquid[4]Liquid[2]
Boiling Point Not available212 °C[5]214.3±25.0 °C[2]
Melting Point Not available146-147 °C (as hydrochloride salt: 166-173 °C)[5]Not available
Density Not available1.156 g/cm³[5]1.3±0.1 g/cm³[2]
Flash Point Not available102 °C[5]103.6±8.8 °C[2]
InChI Key Not availableWZIYCIBURCPKAR-UHFFFAOYSA-N[3]FOXDMOFYUBDIFD-UHFFFAOYSA-N[2]

Synthesis and Reactivity: A Versatile Chemical Intermediate

The synthesis of this compound is critical for its use as a building block. The primary approaches involve the controlled chlorination of the methyl group of 4-methylpyridine (γ-picoline).

Synthetic Pathways
  • Direct Free-Radical Chlorination: This is the most direct approach, involving the reaction of 4-methylpyridine with a chlorinating agent, such as chlorine gas (Cl₂), under conditions that promote free-radical formation (e.g., UV light or a radical initiator like AIBN). The key challenge is controlling the degree of chlorination. Over-chlorination can lead to the formation of 4-(trichloromethyl)pyridine, while under-chlorination yields 4-(chloromethyl)pyridine. The reaction's selectivity is highly dependent on stoichiometry and reaction conditions.[6]

  • Multi-step Synthesis from 4-Pyridinemethanol: A more controlled, albeit longer, route involves the conversion of a precursor alcohol. This pathway typically follows the sequence: a. Oxidation of 4-methylpyridine to isonicotinic acid.[7] b. Esterification of the acid to form a methyl or ethyl ester.[7] c. Reduction of the ester to 4-pyridinemethanol.[7] d. Chlorination of 4-pyridinemethanol using an agent like thionyl chloride (SOCl₂) to yield 4-(chloromethyl)pyridine hydrochloride.[7][8] A second chlorination step would then be required to produce the dichloromethyl derivative.

The following diagram illustrates a generalized workflow for the synthesis of chlorinated pyridine derivatives, which can be adapted for this compound.

G cluster_synthesis Synthetic Workflow for Chlorinated Pyridines cluster_route1 cluster_route2 Start 4-Methylpyridine (γ-Picoline) Route1 Direct Free-Radical Chlorination Start->Route1 Route2 Multi-Step Conversion Start->Route2 Chlorination Chlorinating Agent (Cl₂) Radical Initiator (AIBN) Route1->Chlorination Oxidation Oxidation (e.g., KMnO₄) Route2->Oxidation Product_mix Mixture of Chlorinated Products (Mono-, Di-, Tri-) Chlorination->Product_mix Purification1 Chromatographic Purification Product_mix->Purification1 FinalProduct This compound Purification1->FinalProduct Acid Isonicotinic Acid Oxidation->Acid Reduction Reduction Acid->Reduction Alcohol 4-Pyridinemethanol Reduction->Alcohol Chlorination2 Chlorination (e.g., SOCl₂) Alcohol->Chlorination2 Chlorination2->FinalProduct

Caption: Key synthetic pathways to this compound.

Reactivity Profile

The chemistry of this compound is dominated by the reactivity of the dichloromethyl group and the electronic nature of the pyridine ring.

  • Hydrolysis to Aldehyde: The most significant reaction is its hydrolysis to form 4-formylpyridine (isonicotinaldehyde). This transformation is typically achieved under aqueous acidic or basic conditions. The dichloromethyl group acts as a stable precursor to the often less stable aldehyde, allowing for its generation in situ or just prior to use. This is a cornerstone of its utility in multi-step syntheses.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although this is less common than hydrolysis.

  • Pyridine Ring Reactivity: The nitrogen atom is basic and can be protonated or alkylated. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if further activating groups are present.

Exemplary Protocol: Hydrolysis to 4-Formylpyridine

This protocol describes a self-validating procedure for the conversion of this compound to its corresponding aldehyde, a critical subsequent intermediate.

Objective: To quantitatively convert this compound to 4-formylpyridine.

Materials:

  • This compound (1.0 eq)

  • Water

  • Calcium Carbonate (CaCO₃) or other mild base (2.0 eq)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • A mixture of this compound and a suspension of calcium carbonate in water is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours). Self-Validation Checkpoint 1: Disappearance of the starting material spot/peak.

  • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

  • The aqueous filtrate is extracted three times with an organic solvent like dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield pure 4-formylpyridine. Self-Validation Checkpoint 2: Characterization of the product via ¹H NMR and IR spectroscopy should confirm the presence of an aldehyde proton (~10 ppm) and a carbonyl stretch (~1700 cm⁻¹), respectively.[9][10]

Application in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are foundational scaffolds in modern drug design, with a significant number of approved drugs containing this heterocycle.[1][2] this compound serves as an invaluable intermediate, allowing for the introduction of a 4-formylpyridine moiety, which can then be elaborated into more complex structures.

The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.[2] The 4-substituent allows for precise vectoral orientation of functionality out of the binding pocket to improve properties like solubility or to target adjacent regions of the protein.

The following diagram illustrates the central role of functionalized intermediates like this compound in the drug discovery pipeline.

G cluster_drug_discovery Role of Intermediates in Drug Discovery Intermediate This compound (Building Block) Transformation Hydrolysis & Further Reactions (e.g., Reductive Amination, Wittig Reaction) Intermediate->Transformation Library Diverse Molecular Library Transformation->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in the drug discovery process.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C2/C6 and C3/C5 positions. Due to the symmetry of the molecule, the two protons at C2 and C6 will be equivalent, as will the protons at C3 and C5. These will appear as doublets. The proton of the dichloromethyl group (-CHCl₂) will appear as a singlet further downfield.

  • ¹³C NMR: The carbon spectrum will show three signals for the pyridine ring carbons and one for the dichloromethyl carbon.

  • Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching for the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyridine ring, and a strong C-Cl stretching band.[9][11]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.[12]

Safety, Handling, and Storage

Chlorinated pyridine derivatives are hazardous chemicals and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.[2]

  • Hazards: The compound is expected to be corrosive and cause severe skin and eye damage.[13] It is likely harmful if swallowed or inhaled.[14]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from incompatible materials such as strong oxidizing agents and moisture, as it can be hygroscopic.[13][15]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the unique reactivity of its dichloromethyl group, which serves as a robust precursor to the 4-formyl moiety. This functionality opens the door to a vast array of subsequent chemical transformations, making it an essential building block for constructing diverse molecular libraries for drug screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage the power of the pyridine scaffold in the development of novel, biologically active compounds.

References

  • LookChem. (n.d.). Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

  • Jones, K., & Bume, E. (2010). Reaction of Dichloromethane With Pyridine Derivatives Under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292-4295. [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • Portland State University. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,5-Dichloro-4-(chloromethyl)pyridine - Related Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • The Organic Chemistry Tutor. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • LookChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

Sources

4-(Dichloromethyl)pyridine CAS 3278-14-6 supplier

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-(Dichloromethyl)pyridine , a critical intermediate in the synthesis of pyridine-based pharmaceuticals and agrochemicals.

CRITICAL ALERT: CAS Number Identity Conflict

Immediate clarification is required regarding the CAS number provided in your request (3278-14-6).

  • CAS 3278-14-6 is officially assigned to N-Phenethylbenzamide (also known as N-Benzoyl-2-phenylethylamine), a completely different chemical entity with the formula

    
    .
    
  • This compound (the chemical name provided) is a distinct pyridine derivative. Its hydrochloride salt is often referred to in literature, but the specific CAS for the free base or salt is frequently conflated in non-curated databases.

  • Guidance: This guide focuses strictly on the chemical entity this compound as requested by the topic name. Researchers sourcing this material must verify the chemical structure and IUPAC name rather than relying solely on the CAS 3278-14-6 to avoid purchasing the wrong compound.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

This compound is a geminal dichloride intermediate primarily utilized as a "masked" form of 4-pyridinecarboxaldehyde . Its stability relative to the free aldehyde, coupled with its high reactivity toward hydrolysis, makes it a strategic building block in the synthesis of antitubercular drugs (e.g., Isoniazid analogs), acetylcholinesterase reactivators, and agrochemical herbicides. This guide outlines its synthesis, reactivity profile, and quality specifications for research applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name This compound
Molecular Formula

Molecular Weight 162.02 g/mol
Structure Pyridine ring substituted at C4 with a

group
Physical State Liquid (Free base) / Solid (Hydrochloride salt)
Solubility Soluble in DCM, Chloroform, Ethanol; Hydrolyzes in water
Stability Moisture sensitive (hygroscopic); prone to hydrolysis to aldehyde
Key Reactivity Nucleophilic substitution, Hydrolysis, Elimination

Synthesis & Manufacturing Routes

The production of this compound is typically achieved through two primary pathways, chosen based on scale and required purity.

Method A: Radical Side-Chain Chlorination (Industrial Route)

This method involves the free-radical chlorination of 4-picoline (4-methylpyridine) . It is the most cost-effective route but requires precise control to prevent over-chlorination to the trichloromethyl derivative.

  • Reagents: 4-Picoline, Chlorine gas (

    
    ), Radical initiator (AIBN or UV light).
    
  • Mechanism:

    
    -abstraction from the methyl group followed by chlorination.
    
  • Selectivity Challenge: The reaction produces a mixture of mono-, di-, and trichlorides.

    • Optimization: Vapor phase chlorination at 200–300°C or liquid phase with phosphorus trichloride (

      
      ) catalysts can enhance selectivity for the gem-dichloro species.
      
Method B: Deoxychlorination of 4-Pyridinecarboxaldehyde (Lab Scale)

For high-purity applications where mixtures are unacceptable, the gem-dichloride is synthesized from the aldehyde.

  • Reagents: 4-Pyridinecarboxaldehyde, Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).
  • Reaction:

    
    .
    
  • Advantage: Yields a high-purity product free from trichlorinated byproducts.

Method C: Reduction of 4-(Trichloromethyl)pyridine
  • Reagents: Sn/HCl or catalytic hydrogenation.

  • Utility: Useful if the trichloromethyl compound (a common byproduct of picoline chlorination) is the available starting material.

SynthesisPathways Picoline 4-Picoline (Starting Material) Trichloro 4-(Trichloromethyl)pyridine Picoline->Trichloro Over-chlorination Target This compound (Target Intermediate) Picoline->Target Controlled Radical Chlorination (Cl2, UV/AIBN) Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Target Deoxychlorination (PCl5 or SOCl2) Trichloro->Target Selective Reduction (Sn/HCl)

Figure 1: Synthetic pathways to this compound, highlighting the industrial chlorination route and laboratory deoxychlorination method.

Applications in Drug Development

The utility of this compound stems from its reactivity as a masked electrophile .

Precursor to High-Purity Aldehydes

Direct hydrolysis of this compound yields 4-pyridinecarboxaldehyde.

  • Reaction:

    
    
    
  • Why use the dichloride? The aldehyde is unstable and prone to polymerization (oxidation to acid). The dichloride can be stored and hydrolyzed in situ immediately before use in drug synthesis, ensuring fresh aldehyde availability.

Heterocycle Synthesis (Hantzsch-Type)

The gem-dichloride moiety can participate in condensation reactions to form fused heterocycles found in:

  • Antimalarials: Pyridine analogs of chloroquine.

  • Agrochemicals: Synthesis of pyridine-based herbicides (e.g., analogs of Aminopyralid).

Bis-Pyridinium Oximes (Nerve Agent Antidotes)

Used in the synthesis of bis-pyridinium compounds (e.g., Obidoxime analogs) where two pyridine rings are linked. The dichloromethyl group facilitates the linkage chemistry or subsequent functionalization.

ReactivityFlow Dichloro This compound Hydrolysis Hydrolysis (H2O) Dichloro->Hydrolysis Elimination Elimination (Base) Dichloro->Elimination Aldehyde 4-Pyridinecarboxaldehyde Hydrolysis->Aldehyde Yields pure aldehyde Condensation Condensation (Amines/Hydrazines) Aldehyde->Condensation SchiffBase Schiff Bases / Hydrazones (Drug Intermediates) Condensation->SchiffBase e.g., Isoniazid analogs Vinyl 4-Chlorovinyl derivatives Elimination->Vinyl

Figure 2: Reactivity profile of this compound, illustrating its primary role as an aldehyde precursor and building block.

Sourcing & Quality Control Specifications

Due to the CAS confusion, researchers must rigorously validate supplier specifications.

Supplier Evaluation Criteria
  • Identity Verification: Request 1H-NMR and Mass Spec .

    • Key NMR Feature: A distinct singlet for the

      
       proton (typically 
      
      
      
      6.5–7.0 ppm, depending on solvent), separate from the aromatic protons.
  • Purity Specification:

    • Minimum Purity: >97% (GC).

    • Critical Impurities:

      • 4-(Chloromethyl)pyridine (Monochloro): Causes side reactions.

      • 4-(Trichloromethyl)pyridine: Inert to mild hydrolysis; lowers yield.

      • 4-Pyridinecarboxaldehyde: Indicates decomposition (hydrolysis) during storage.

  • Form: Often supplied as the Hydrochloride salt (

    
    ) to improve stability and solid handling properties.
    
Storage Protocols
  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Temperature: 2–8°C (Refrigerate).

  • Humidity: Strictly anhydrous conditions required. Exposure to moisture releases HCl gas and degrades the compound to the aldehyde.

Safety & Handling

  • Hazards:

    • Corrosive: Causes severe skin burns and eye damage (releases HCl on contact with moisture).

    • Lachrymator: Vapors are highly irritating to eyes and respiratory tract.

  • PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and respirator with acid gas cartridges.

  • Disposal: Neutralize with weak base (sodium bicarbonate) before disposal as hazardous organic waste.

References

  • Synthesis of Pyridine Aldehydes : Cislak, F. E. (1964).[1] Synthesis of Pyridine Aldehydes. U.S. Patent 3,160,633.[1] Link

  • Chlorination of Picolines : Taplin, W. H. (1969). Process for the Chlorination of Picolines. U.S. Patent 3,420,833. Link

  • Pyridine Chemistry Overview : Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • CAS Identity Verification (N-Phenethylbenzamide) : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22529, N-Phenethylbenzamide. Link

  • Hydrolysis of Gem-Dihalides : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

Technical Guide: Uses of 4-(Dichloromethyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

4-(Dichloromethyl)pyridine (often handled as the hydrochloride salt, CAS 3278-14-6 ) is a pivotal yet under-discussed intermediate in pyridine chemistry. Functionally, it serves as a "masked" 4-pyridinecarboxaldehyde , offering a robust alternative to the unstable free aldehyde during harsh synthetic steps.

Its primary utility lies in its electrophilic gem-dichloride moiety, which allows for controlled hydrolysis to aldehydes, formation of acetals, and specific condensation reactions where the aldehyde itself might undergo polymerization or Cannizzaro disproportionation.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Name 4-Pyridal chloride; 4-Picoline dichloride
CAS Number 3278-14-6 (HCl salt); Free base is less common
Molecular Formula C₆H₅Cl₂N (Free base) / C₆H₆Cl₃N (HCl salt)
Molecular Weight 162.02 g/mol (Free base)
Physical State Pale yellow liquid (Free base) or White hygroscopic solid (HCl)
Solubility Soluble in DCM, Chloroform, Ethanol; Hydrolyzes in water

Part 2: Synthesis & Production Workflows

The synthesis of this compound is almost exclusively achieved via the free-radical side-chain chlorination of 4-picoline (4-methylpyridine). This process is chemically sensitive due to the competing formation of mono-chlorinated (4-chloromethyl) and tri-chlorinated (4-trichloromethyl) species.

Free-Radical Chlorination Protocol

Context: This method utilizes thermal or photochemical initiation to drive the substitution of benzylic hydrogens.

Reagents:

  • Substrate: 4-Picoline (4-Methylpyridine)

  • Chlorinating Agent: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    )
  • Initiator: AIBN (Azobisisobutyronitrile) or UV Light

  • Solvent: Carbon Tetrachloride (

    
    ) or neat (vapor phase)
    

Step-by-Step Methodology:

  • Activation: 4-Picoline is dissolved in

    
     (or used neat in industrial vapor phase reactors).
    
  • Initiation: The system is purged with

    
     and heated to reflux (
    
    
    
    ). AIBN (0.1 mol%) is added.
  • Chlorination:

    
     gas is bubbled slowly. The reaction kinetics follow a consecutive series:
    
    
    
    
  • Monitoring: The reaction is strictly monitored via GC-MS. The "sweet spot" for the dichloro species typically occurs at 60-70% conversion of the starting material. Pushing beyond this dramatically increases the trichloromethyl byproduct.

  • Isolation: Fractional distillation under reduced pressure is required to separate the this compound (bp ~85°C at 1 mmHg) from the mono- and trichloro- congeners.

Synthesis Pathway Diagram

The following diagram illustrates the divergent pathways in the chlorination of 4-picoline.

ChlorinationPathways Figure 1: Stepwise Radical Chlorination of 4-Picoline Picoline 4-Picoline (Starting Material) Mono 4-(Chloromethyl)pyridine (Unstable Intermediate) Picoline->Mono + Cl2 / AIBN - HCl Di This compound (Target Product) Mono->Di + Cl2 Fast Step Tri 4-(Trichloromethyl)pyridine (Over-chlorinated Byproduct) Di->Tri + Cl2 Slow Step Aldehyde 4-Pyridinecarboxaldehyde (Hydrolysis Product) Di->Aldehyde + H2O / CaCO3 Hydrolysis

Part 3: Key Applications in Organic Synthesis

Hydrolysis to 4-Pyridinecarboxaldehyde

The most commercially significant use of this compound is as a precursor to 4-pyridinecarboxaldehyde (Isonicotinaldehyde). The free aldehyde is unstable, prone to oxidation (to isonicotinic acid) and polymerization. The gem-dichloride can be stored and hydrolyzed in situ immediately before use.

Protocol (Hydrolysis):

  • Dissolution: Dissolve this compound HCl (10 mmol) in water (20 mL).

  • Neutralization/Hydrolysis: Add solid Calcium Carbonate (

    
    , 15 mmol) or Sodium Acetate. Heat to reflux (
    
    
    
    ) for 2-4 hours.
    • Why Carbonate? Strong bases like NaOH can trigger Cannizzaro reactions or resinification of the resulting aldehyde. Weak bases buffer the HCl generated during hydrolysis.

  • Extraction: Cool to room temperature, extract with Dichloromethane (

    
    ).
    
  • Yield: Quantitative conversion to the aldehyde is typical.

Synthesis of Stilbene Derivatives (Knoevenagel-type)

This compound can react directly with electron-rich aromatics or active methylene compounds under specific conditions, bypassing the aldehyde isolation.

  • Mechanism: The gem-dichloride acts as a powerful electrophile. In the presence of Lewis acids or strong bases, it condenses with activated nucleophiles to form

    
     double bonds (stilbene-like structures).
    
  • Application: Synthesis of fluorescent dyes and optical brighteners containing the pyridine motif.

Pharmaceutical Impurity Standards

In the regulatory landscape (GMP), this compound is often synthesized as a certified reference standard . It is a potential process-related impurity in drugs derived from 4-picoline or 4-pyridinecarboxaldehyde.

  • Relevance: Detection of this genotoxic impurity (alkyl halide) is critical in the quality control of APIs like Isoniazid (anti-tuberculosis) or Solifenacin intermediates, ensuring levels remain below ppm thresholds.

Part 4: Safety & Handling (Critical)

As a benzylic-type gem-dichloride, this compound presents specific hazards that must be managed.

Hazard ClassDescriptionMitigation
Corrosivity Hydrolyzes on contact with moisture to release HCl gas.Handle in a fume hood; use acid-resistant gloves.
Lachrymator Potent eye irritant/tear gas effect.Full-face respirator or goggles + face shield.
Stability Thermally stable but moisture sensitive.[1]Store under Nitrogen/Argon in a desiccator.

Part 5: References

  • Synthesis of Pyridine Derivatives:

    • Source: BenchChem Application Notes. "Synthesis of 2-(Dichloromethyl)-4-methylpyridine" (Analogous chemistry).

  • Hydrolysis Kinetics & Mechanism:

    • Title: Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.[2]

    • Source: Journal of Organic Chemistry (ACS).

    • URL:[Link][2]

  • Chemical Properties & CAS Data:

    • Title: 4-(Chloromethyl)pyridine Hydrochloride Product Data (Related congener data).

    • Source: Sigma-Aldrich / Merck.

  • Industrial Preparation of Chloromethylpyridines:

    • Title: Process for preparation of trichloromethylpyridine (Patent referencing di-chloro intermediates).[3]

    • Source: Google Patents.[4]

    • URL:

Sources

Safety & Handling Technical Guide: 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper for the safe handling, storage, and emergency management of 4-(Dichloromethyl)pyridine (CAS 1609-76-3). It is designed for research scientists and process chemists who require more than a standard 16-section Safety Data Sheet (SDS).

Chemical Identity & Pharmacophore Context

This compound is a reactive geminal dichloride intermediate, primarily utilized as a synthetic equivalent to 4-pyridinecarboxaldehyde or as a lipophilic pharmacophore builder in medicinal chemistry. Its reactivity profile is dominated by the electrophilic nature of the dichloromethyl group, which is prone to hydrolysis and nucleophilic substitution.

Property Data
CAS Number 1609-76-3
IUPAC Name This compound
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol
Physical State Liquid or low-melting solid (dependent on purity/temp)
Solubility Soluble in DCM, CHCl₃, THF; Reacts with Water
Synonyms 4-Pyridal chloride; (Dichloromethyl)pyridine-4

Hazard Architecture & GHS Classification

Unlike stable reagents, this compound possesses a "dynamic" hazard profile. It is not merely toxic; it is a masked acid generator . Upon contact with environmental moisture or mucosal membranes, it hydrolyzes to release Hydrogen Chloride (HCl).

GHS Classification (Derived via Read-Across)

Based on structural analogs (e.g., 4-(Chloromethyl)pyridine) and functional group reactivity:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Serious Eye Damage (Category 1): Irreversible damage possible upon contact.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory tract irritation (due to HCl evolution).

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1]

The "Silent" Hazard: Hydrolysis

The primary danger is the delayed onset of chemical burns. The lipophilic pyridine ring allows the compound to penetrate the stratum corneum. Once in the aqueous environment of the dermis, hydrolysis occurs, releasing HCl inside the tissue.

Mechanism of Hazard Evolution:

Figure 1: Mechanism of in-situ acid generation. The hydrolysis releases 2 molar equivalents of Hydrochloric Acid, causing deep tissue damage.

Stability & Reactivity Profile

Moisture Sensitivity

This compound is a gem-dichloride . Unlike simple alkyl chlorides, the two chlorine atoms on a single benzylic-like carbon significantly increase the electrophilicity.

  • Storage Requirement: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Water, Alcohols (forms acetals), Strong Bases (elimination to carbenes/polymerization), Oxidizing agents.

Thermal Instability

Heating this compound above 100°C, especially in the presence of trace metals (Fe, Al), can catalyze dehydrohalogenation or polymerization, leading to vessel over-pressurization.

Operational Handling Workflow

To ensure scientific integrity and safety, the following protocol must be treated as a self-validating system. If the compound smokes upon opening, it has already degraded.

Engineering Controls
  • Primary: Handle exclusively in a chemical fume hood with a face velocity >100 fpm.

  • Secondary: Use a Schlenk line or glovebox for dispensing large quantities (>10g) to prevent atmospheric moisture ingress.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a glovebox, have an N95/P100 respirator available for emergency spills.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard nitrile degrades rapidly upon exposure to chlorinated pyridines.

  • Ocular: Chemical splash goggles + Face shield.

Synthesis/Usage Protocol
  • Preparation: Dry all glassware in an oven (>120°C) for 2 hours. Cool under Argon flow.

  • Solvent Selection: Use anhydrous DCM or Toluene. Avoid protic solvents (Methanol, Ethanol) unless acetal formation is the intended reaction.

  • Quenching: Never quench reaction mixtures containing this intermediate directly with water. Add a buffer (e.g., Sat. NaHCO₃) slowly at 0°C to neutralize the generated HCl immediately.

Emergency Response Protocols

This decision tree guides the response to a spill or exposure. Speed is critical to prevent deep tissue necrosis.

Figure 2: Triage protocol for exposure and spill management.[2] Note the emphasis on "Blotting" before washing to remove bulk hydrophobic material.

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, 100% oxygen should be administered by trained personnel. The delayed pulmonary edema risk from HCl inhalation requires observation for 24 hours.

  • Skin: Wash with soap and water.[3] Do not use organic solvents (ethanol, DMSO) to clean skin; this will increase absorption.

  • Eyes: Irrigate immediately. Do not wait for an ambulance.

Waste Management & Disposal

Disposal Logic: The compound must be deactivated before it enters the waste stream to prevent container pressurization.

  • Deactivation: Dilute the waste material in a non-reactive solvent (e.g., Toluene).

  • Hydrolysis: Slowly add this solution to a stirred, ice-cold mixture of 10% Sodium Hydroxide (NaOH). This converts the gem-dichloride to the aldehyde and neutralizes the acid.

  • Separation: The organic layer (containing the aldehyde) and aqueous layer should be separated and disposed of as "Halogenated Organic Waste" and "Basic Aqueous Waste," respectively.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10241, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Harmonised classification and labelling for Pyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

4-(Dichloromethyl)pyridine: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-(Dichloromethyl)pyridine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its gem-dichloro functionality, it serves as a "masked" aldehyde equivalent and a precursor to vinylpyridines via elimination reactions. Due to the high hydrolytic instability of the free base, it is most frequently handled and stored as its hydrochloride salt (This compound·HCl ).

This guide provides a definitive technical profile, validated synthetic protocols, and handling procedures designed to ensure reproducibility and safety in a research setting.

Physicochemical Identity

The compound exists in two distinct forms: the thermodynamically unstable free base and the stable hydrochloride salt. Researchers must verify which form is required for their specific application, as the molecular weights differ significantly.

Key Data Table[2]
PropertyFree BaseHydrochloride Salt (Standard Commercial Form)
IUPAC Name This compoundThis compound hydrochloride
CAS Number Not widely listed (often generated in situ)3278-14-6
Molecular Formula C₆H₅Cl₂N C₆H₆Cl₃N (C₆H₅Cl₂N · HCl)
Molecular Weight 162.02 g/mol 198.48 g/mol
Physical State Pale yellow oil / Low-melting solidWhite to off-white crystalline solid
Solubility DCM, Chloroform, Ethyl AcetateWater (rapid hydrolysis), Methanol, DMSO
Stability Moisture sensitive; hydrolyzes to aldehydeHygroscopic; stable under inert atmosphere

Critical Note: Commercial vendors often list the CAS for the monochloro analog (4-(Chloromethyl)pyridine, CAS: 10445-91-7) or the trichloro analog (CAS: 22796-40-3) in search results. Verify the specific chlorination count (Cl₂) before procurement.

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is non-trivial due to the difficulty in stopping radical chlorination of 4-picoline exactly at the dichloro stage. Consequently, Deoxygenative Chlorination of 4-pyridinecarboxaldehyde is the preferred laboratory method for high purity.

Method A: Deoxygenative Chlorination (Preferred)

Reagents: 4-Pyridinecarboxaldehyde, Phosphorus Pentachloride (PCl₅). Mechanism: The reaction proceeds via the formation of a chlorophosphonium intermediate. The carbonyl oxygen is activated by PCl₅, followed by nucleophilic attack by chloride ions, releasing POCl₃ as a byproduct.

Method B: Radical Chlorination (Industrial/Low Specificity)

Reagents: 4-Picoline, Cl₂, radical initiator (AIBN/UV light). Drawback: This method invariably produces a mixture of mono-, di-, and trichloromethyl pyridines, requiring difficult fractional distillation.

Synthesis Workflow Diagram

SynthesisWorkflowAldehyde4-Pyridinecarboxaldehyde(C6H5NO)IntermediateChlorophosphoniumComplexAldehyde->IntermediateNucleophilic AttackPCl5PCl5(Chlorinating Agent)PCl5->IntermediateProductThis compound(Free Base)Intermediate->Product- POCl3ByproductPOCl3(Remove via Distillation)Intermediate->ByproductSaltHCl Salt(Stable Form)Product->Salt+ HCl (g) / Anhydrous

Figure 1: Deoxygenative chlorination pathway transforming the aldehyde to the gem-dichloride.

Experimental Protocol

Objective: Synthesis of this compound hydrochloride via PCl₅.

Reagents & Equipment[4]
  • 4-Pyridinecarboxaldehyde (10.0 mmol)

  • Phosphorus Pentachloride (PCl₅) (11.0 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Inert gas line (Argon or Nitrogen)

  • Rotary evaporator with base trap (for acidic vapors)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Dissolve 4-Pyridinecarboxaldehyde (1.07 g, 10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add PCl₅ (2.29 g, 11 mmol) portion-wise over 10 minutes. Caution: Reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Note: The product may hydrolyze on silica; use an amine-treated plate or monitor by disappearance of aldehyde).

  • Quenching & Isolation (Free Base):

    • Cool the mixture to 0°C.

    • Carefully quench with saturated NaHCO₃ solution (gas evolution).

    • Extract with DCM (3 x 20 mL).

    • Dry organics over MgSO₄ and concentrate in vacuo.

    • Note: The free base is unstable. Proceed immediately to salt formation or next step.[1]

  • Salt Formation (Storage):

    • Redissolve the crude oil in minimal anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution or add 4M HCl in dioxane.

    • Filter the resulting white precipitate under inert atmosphere.

Reactivity Profile & Applications

The gem-dichloro group is a versatile electrophile. Its reactivity is modulated by the electron-deficient pyridine ring, which makes the benzylic carbon highly susceptible to nucleophilic attack or elimination.

Primary Reaction Pathways
  • Hydrolysis: Reverts to 4-Pyridinecarboxaldehyde in the presence of water/base.

  • Elimination: Treatment with strong bases (e.g., KOtBu) results in 4-chlorovinylpyridine (if monochloro elimination) or alkynes (if exhaustive).

  • Coupling: Used in palladium-catalyzed cross-couplings to introduce the pyridine motif with a functionalizable handle.

Reactivity Logic Diagram

ReactivityDCMPThis compoundAldehyde4-PyridinecarboxaldehydeDCMP->AldehydeHydrolysis (H2O/OH-)VinylVinyl Pyridine DerivativesDCMP->VinylElimination (Base/Heat)HeterocycleFused HeterocyclesDCMP->HeterocycleCyclocondensation(Amidines/Hydrazines)

Figure 2: Divergent reactivity pathways for the dichloromethyl pyridine scaffold.

Safety & Stability (E-E-A-T)

  • Corrosivity: The compound (especially the HCl salt) is corrosive to skin and eyes. It releases HCl upon contact with moisture.

  • Lachrymator: Like many benzylic halides, it is a potent lachrymator. Handle only in a functioning fume hood.

  • Storage: Store the hydrochloride salt in a desiccator at -20°C. The free base degrades within hours at room temperature in air.

References

  • ChemicalBook. (2024). This compound Hydrochloride Product Data (CAS 3278-14-6).[2][3]Link

  • PubChem. (2024). Compound Summary: 4-(Chloromethyl)pyridine (Analogous Data). National Library of Medicine. Link

  • Organic Syntheses. (1973). Preparation of Gem-Dihalides from Aldehydes via PCl5. Coll. Vol. 5, p. 365. Link

  • GuideChem. (2024). This compound HCl Supplier Info.Link

Methodological & Application

Synthesis of 4-Pyridinecarboxaldehyde from 4-(Dichloromethyl)pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde is a pivotal building block in the landscape of pharmaceutical and materials science research. As a heteroaromatic aldehyde, its unique electronic properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex molecules. In drug development, the pyridine moiety is a common feature in bioactive compounds, and the aldehyde group serves as a versatile handle for various chemical transformations. This guide provides a comprehensive technical overview of a robust synthetic route to 4-pyridinecarboxaldehyde, starting from the readily accessible 4-(dichloromethyl)pyridine. The focus is on providing a detailed, field-proven protocol, underpinned by a clear understanding of the reaction mechanism and safety considerations, to empower researchers in their synthetic endeavors.

Strategic Overview: From Dichloromethyl to Aldehyde

The conversion of a dichloromethyl group to an aldehyde is a classic and reliable transformation in organic synthesis. This hydrolysis reaction offers a high-yielding and relatively clean route to the desired carbonyl compound. The overall strategy involves two key stages: the preparation of the this compound precursor from 4-picoline, followed by its hydrolysis to afford 4-pyridinecarboxaldehyde.

G cluster_0 Stage 1: Synthesis of Starting Material cluster_1 Stage 2: Target Synthesis 4-Picoline 4-Picoline This compound This compound 4-Picoline->this compound Free-Radical Chlorination 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde This compound->4-Pyridinecarboxaldehyde Hydrolysis Purification & Characterization Purification & Characterization This compound->Purification & Characterization Work-up

Caption: Overall workflow for the synthesis of 4-pyridinecarboxaldehyde.

Part 1: Synthesis of this compound

The synthesis of the dichloromethyl precursor is typically achieved through the free-radical chlorination of 4-picoline. This reaction requires careful control to favor the formation of the dichloro-product over mono- and trichlorinated byproducts.

Experimental Protocol: Free-Radical Chlorination of 4-Picoline

Materials:

  • 4-Picoline

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere.

  • Charge the flask with 4-picoline and the anhydrous solvent.

  • Add a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride from the dropping funnel to the refluxing solution. The rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Part 2: Synthesis of 4-Pyridinecarboxaldehyde via Hydrolysis

Reaction Mechanism

The hydrolysis of the geminal dihalide, this compound, proceeds through a nucleophilic substitution mechanism.[1][2] In the presence of water and typically under acidic or basic conditions, the chloride atoms are sequentially replaced by hydroxyl groups. This forms an unstable geminal diol intermediate which readily eliminates a molecule of water to yield the stable aldehyde product.[3][4]

G Start This compound Intermediate1 Carbocation Intermediate Start->Intermediate1 H₂O, H⁺ or OH⁻ (Nucleophilic Attack) Intermediate2 Unstable Gem-diol Intermediate1->Intermediate2 H₂O (Second Substitution) Product 4-Pyridinecarboxaldehyde Intermediate2->Product - H₂O (Dehydration)

Caption: Mechanism of hydrolysis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the hydrolysis of the analogous compound, 2-(dichloromethyl)-4-methylpyridine.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundSynthesized above-
Sulfuric Acid (98%)ACS GradeMajor Supplier
Deionized Water-In-house
Sodium Carbonate (anhydrous)ACS GradeMajor Supplier
Dichloromethane (DCM)HPLC GradeMajor Supplier
Anhydrous Magnesium SulfateACS GradeMajor Supplier
Celite®-Major Supplier

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Preparation of Dilute Sulfuric Acid: In a flask submerged in an ice bath, cautiously and slowly add concentrated sulfuric acid to deionized water to create a 50% (v/v) solution. Safety Note: Always add acid to water, never the other way around, to avoid dangerous splashing.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add the prepared dilute sulfuric acid solution.

  • Addition of Starting Material: To the stirred sulfuric acid solution, add this compound in a portion-wise manner.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain vigorous stirring for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature using an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8. Be cautious as this will cause effervescence (CO₂ evolution).

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and rinse the filter cake with dichloromethane.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-pyridinecarboxaldehyde.

Quantitative Data Summary
ParameterValue
Starting MaterialThis compound
Reagent50% (v/v) Sulfuric Acid
Reaction Temperature100-110 °C
Reaction Time2-4 hours
Expected Yield75-90% (based on analogous reactions)

Purification and Characterization

The crude 4-pyridinecarboxaldehyde can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 10 ppm) and the pyridine ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon (typically in the range of 190-200 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4-pyridinecarboxaldehyde.

Safety Precautions

  • This compound: This compound is expected to be a hazardous substance. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Pyridinecarboxaldehyde: This compound is an irritant to the eyes, respiratory system, and skin.[1][3] It is also flammable.[1] Handle in a fume hood and keep away from ignition sources.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. The dilution process is highly exothermic. Always wear appropriate PPE, including acid-resistant gloves and a face shield.

  • General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Ensure that all safety equipment, such as fire extinguishers and safety showers, is readily accessible.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

  • Grokipedia. Geminal halide hydrolysis. Retrieved from [Link]

  • Vedantu. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. Geminal halide hydrolysis. Retrieved from [Link]

  • Quora. How will you prepare aldehydes from geminal dihalides?. Retrieved from [Link]

  • YouTube. Alkaline hydrolysis of gemdihalides gives: a. Aldehydes only b. Ket.... Retrieved from [Link]

Sources

Application Note: Synthesis and Functionalization of Pyridines via Dichloromethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The pyridine ring is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science. The introduction and utilization of the dichloromethyl group (-CHCl₂) on the pyridine ring represent a highly versatile synthetic node. Dichloromethyl intermediates serve dual roles in modern organic synthesis:

  • As an Electrophilic Handle (Masked Formyl Group): The -CHCl₂ group is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of both the chlorine atoms and the electron-deficient pyridine ring[1]. It can be readily hydrolyzed to yield pyridinecarboxaldehydes[2][3].

  • As a Reactive Building Block in Annulation: Recent advances have demonstrated that β,β-dichloromethyl peroxides can act as primary building blocks in metal-free [3+3] annulation strategies to construct complex, polysubstituted pyridine rings from acyclic precursors[4][5].

This application note details the causality, mechanisms, and validated experimental protocols for both the upstream generation of dichloromethyl pyridines and their downstream utilization.

SyntheticWorkflows A Methylpyridine Derivatives B Dichloromethyl Pyridines A->B Radical Chlorination (Cl2, AIBN) C Formyl Pyridines (Aldehydes) B->C Hydrolysis / Nucleophilic Substitution D β,β-Dichloromethyl Peroxides E Polysubstituted Pyridines D->E [3+3] Annulation with Enamines

Synthetic pathways for functionalized pyridines via dichloromethyl intermediates.

Upstream Synthesis: Direct Free-Radical Chlorination

The primary industrial and laboratory route to 2-(dichloromethyl)pyridines is the direct, free-radical chlorination of methylpyridines (picolines)[1][6].

Mechanistic Causality: The reaction relies on a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), which undergoes thermal homolysis to generate radicals that abstract hydrogen from the methyl group. The resulting benzylic-like radical reacts with chlorine gas. The fundamental challenge is selectivity —preventing over-chlorination to the trichloromethyl derivative or under-chlorination to the chloromethyl derivative[6]. Precise temperature control (65–67°C) and continuous neutralization of the HCl byproduct are critical to maintaining the reactivity of the pyridine ring and preventing the precipitation of pyridine hydrochloride salts.

Protocol 1: Free-Radical Chlorination of 2-Chloro-4-methylpyridine

Self-Validation Checkpoint: The reaction progress must be monitored via Gas Chromatography (GC) to track the ratio of mono-, di-, and trichlorinated species, quenching the reaction when the dichloromethyl species reaches maximum concentration.

Materials:

  • 2-Chloro-4-methylpyridine (100 g, 784.3 mmol)

  • Deionized Water (100.0 g)

  • 2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)

  • Chlorine gas

  • Aqueous Sodium Hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Initialization: Charge a jacketed reaction vessel with 2-chloro-4-methylpyridine and water. Begin mechanical stirring and heat the biphasic mixture to 65°C.

  • Radical Initiation: Add AIBN (1.0 g) to the mixture. Allow 10 minutes for thermal decomposition of the initiator to commence.

  • Chlorination: Bubble chlorine gas through the mixture at a strictly controlled rate of 9.6 g/hr. Maintain the internal temperature tightly between 65–67°C using the vessel's cooling jacket[6].

  • pH Maintenance: Concurrently add the basic NaOH solution dropwise to neutralize the evolving hydrogen chloride gas. Maintaining a neutral to slightly basic pH prevents the protonation of the pyridine nitrogen, which would otherwise deactivate the ring and alter solubility.

  • Workup: Once GC analysis indicates optimal conversion to the dichloromethyl derivative, halt the chlorine flow. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via fractional distillation under reduced pressure.

Downstream Utilization: Metal-Free [3+3] Annulation

A breakthrough 2025 methodology utilizes β,β-dichloromethyl peroxides as electrophilic building blocks to construct polysubstituted pyridines via a metal-free [3+3] annulation with β-enaminonitriles[4][5].

Mechanistic Causality: This transformation circumvents the need for transition metal catalysts. It is initiated by a base-promoted Kornblum–De La Mare rearrangement of the peroxide, yielding a reactive dicarbonyl-like intermediate. This is followed by an SNV-type (nucleophilic substitution at a vinyl carbon) C-Cl bond cleavage upon attack by the β-enaminonitrile. Subsequent intramolecular cyclization and condensation (loss of H₂O and HCl) rapidly construct the aromatic pyridine scaffold[5]. DMSO is utilized as a polar aprotic solvent to stabilize the ionic transition states during the rearrangement.

AnnulationMechanism A β,β-Dichloromethyl Peroxide B Kornblum-De La Mare Rearrangement A->B KOH (Base) C Reactive Dicarbonyl Intermediate B->C D SNV-type C-Cl Cleavage C->D + β-enaminonitrile E Intramolecular Cyclization D->E F Polysubstituted Pyridine E->F Condensation

Mechanism of metal-free [3+3] annulation to form polysubstituted pyridines.

Protocol 2: Synthesis of 2-Methyl-6-(p-tolyl)nicotinonitrile

Self-Validation Checkpoint: Successful cyclization is confirmed by the disappearance of the enamine N-H stretch in FTIR and the emergence of aromatic pyridine protons in ¹H NMR (typically δ 7.0–8.5 ppm).

Materials:

  • β-Enaminonitrile (0.4 mmol)

  • β,β-Dichloromethyl peroxide derivative (0.2 mmol)

  • Potassium Hydroxide (KOH) (0.6 mmol)

  • Dimethyl Sulfoxide (DMSO) (2.0 mL)

Step-by-Step Procedure:

  • Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add KOH (0.6 mmol), the β-enaminonitrile (0.4 mmol), and the β,β-dichloromethyl peroxide (0.2 mmol).

  • Reaction: Inject DMSO (2.0 mL) into the tube at room temperature. Stir the resulting solution vigorously for 5 hours under ambient conditions[5].

  • Solvent Removal: Transfer the mixture to a round-bottom flask and evaporate the DMSO under high vacuum (using a cold trap).

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Perform flash column chromatography using an ethyl acetate/petroleum ether gradient.

  • Yield: Isolate the target polysubstituted pyridine (e.g., 2-Methyl-6-(p-tolyl)nicotinonitrile) in expected yields of ~78%[5].

Downstream Utilization: Hydrolysis to Formyl Pyridines

The dichloromethyl group is frequently employed as a masked formyl group. Because the carbon atom is bonded to two electronegative chlorine atoms and an electron-deficient pyridine ring, it is highly electrophilic[1][2].

Mechanistic Causality: Hydrolysis proceeds via nucleophilic substitution (SN1/SN2 hybrid depending on pH). Attack by water or hydroxide displaces the chlorides to form a gem-diol intermediate, which is thermodynamically unstable and spontaneously dehydrates to yield the corresponding pyridinecarboxaldehyde[2][3].

Protocol 3: Hydrolysis of 2-(Dichloromethyl)pyridine to 2-Pyridinecarboxaldehyde

Self-Validation Checkpoint: The reaction is complete when ¹H NMR shows the complete disappearance of the -CHCl₂ proton (typically around δ 6.5-7.0 ppm) and the appearance of a sharp aldehyde singlet at δ 9.8-10.1 ppm.

Step-by-Step Procedure:

  • Suspend 2-(dichloromethyl)pyridine in a mild aqueous acid solution (e.g., 10% HCl) or a buffered basic solution, depending on the stability of other functional groups on the ring.

  • Heat the mixture to reflux (approx. 100°C) for 2–4 hours with vigorous stirring.

  • Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the aldehyde.

Quantitative Data Summary

The table below summarizes the operational parameters and outcomes for the methodologies discussed.

Synthetic PathwayKey ReactantsReagents & SolventsReaction ConditionsPrimary Outcome / Yield
Direct Chlorination 2-Chloro-4-methylpyridineCl₂ gas, AIBN, H₂O, NaOH65–67°C, Continuous Cl₂ flow2-Chloro-4-(dichloromethyl)pyridine (Mixture requires distillation)
[3+3] Annulation β,β-Dichloromethyl peroxide, β-enaminonitrileKOH, DMSORoom Temperature, 5 hPolysubstituted pyridines (e.g., 78% isolated yield)
Hydrolysis 2-(Dichloromethyl)pyridineH₂O, Acid/Base catalystReflux (100°C), 2–4 h2-Pyridinecarboxaldehyde (>90% conversion)
References
  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides International Journal of Molecular Sciences (MDPI)[Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch CCS Chemistry - Chinese Chemical Society[Link]

Sources

The Synthetic Gateway to Novel Pyridine Scaffolds: A Detailed Guide to the Reaction of 4-(Dichloromethyl)pyridine with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-(Aminomethyl)pyridine Derivatives

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents.[1][2] Among the diverse class of pyridine derivatives, those bearing an aminomethyl group at the 4-position have garnered significant attention for their roles as crucial intermediates in the synthesis of biologically active molecules, including antihypertensive and anti-inflammatory drugs.[3] Notably, N-substituted 4-(aminomethyl)pyridines are key structural motifs in potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a significant target in the management of type 2 diabetes.[4][5] The versatile reactivity of 4-(dichloromethyl)pyridine offers a direct and efficient entry point to this valuable class of compounds, making a thorough understanding of its reaction with amines paramount for researchers in pharmaceutical and chemical development.

This technical guide provides a comprehensive overview of the reaction conditions for the nucleophilic substitution of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, thereby equipping researchers with the knowledge to effectively utilize this versatile building block.

Mechanistic Insights: A Tale of Two Pathways

The reaction of this compound with amines proceeds primarily through a nucleophilic substitution mechanism at the benzylic-like carbon of the dichloromethyl group. While the pyridine ring itself can be susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, the dichloromethyl group presents a more electrophilic center for direct displacement of the chloride leaving groups. The reaction can be conceptualized as a series of two consecutive SN2 reactions.

Step 1: Mono-substitution The initial step involves the nucleophilic attack of the amine on the carbon of the dichloromethyl group, displacing one of the chloride ions to form a 4-(chloromethyl-aminomethyl)pyridine intermediate.

Step 2: Di-substitution A second molecule of the amine can then attack the remaining chloromethyl carbon, leading to the formation of a gem-diamino species. Alternatively, if a different nucleophile is present or if intramolecular cyclization is possible, a variety of products can be formed.

The overall outcome of the reaction—mono- versus di-substitution—is highly dependent on the reaction conditions, including the stoichiometry of the amine, the nature of the amine (primary vs. secondary), and the presence of a base.

Reaction Mechanism This compound This compound Mono-substituted Intermediate Mono-substituted Intermediate This compound->Mono-substituted Intermediate + R₂NH - HCl (Sₙ2) Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Mono-substituted Intermediate Di-substituted Product Di-substituted Product Amine (R₂NH)->Di-substituted Product Mono-substituted Intermediate->Di-substituted Product + R₂NH - HCl (Sₙ2) HCl HCl

Caption: General reaction scheme for the substitution of this compound.

Optimizing Reaction Conditions: A Practical Guide

The successful synthesis of N-substituted 4-(aminomethyl)pyridines from this compound hinges on the careful selection and control of several key reaction parameters.

Table 1: Key Parameters and Their Influence on the Reaction
ParameterGeneral RecommendationRationale and Field-Proven Insights
Amine Stoichiometry 2.2 to 5 equivalentsAn excess of the amine is crucial. It acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Using a larger excess can drive the reaction towards completion and favor di-substitution if desired.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents are effective at dissolving the reactants and stabilizing the charged intermediates formed during the SN2 reaction. Dichloromethane (DCM) can also be used, but it's important to note that DCM itself can react with pyridines under certain conditions to form methylenebispyridinium salts.[6]
Base (optional) Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA)While an excess of the amine can serve as the base, the addition of an external base can be beneficial, especially when working with less reactive or valuable amines. This prevents the formation of the amine hydrochloride salt, which is a poorer nucleophile.
Temperature Room temperature to 80 °CThe reaction is typically performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction rate but may also lead to the formation of side products. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal temperature.
Reaction Time 2 to 24 hoursThe reaction time is dependent on the reactivity of the amine and the temperature. The reaction should be monitored until the starting material is consumed.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a primary and a secondary amine.

Protocol 1: Synthesis of N-Benzyl-4-pyridinemethanamine (Reaction with a Primary Amine)

Materials:

  • This compound

  • Benzylamine (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.2 equivalents)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (3.0 eq) and potassium carbonate (2.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-pyridinemethanamine.

Protocol 2: Synthesis of 4-(Morpholin-4-ylmethyl)pyridine (Reaction with a Secondary Amine)

Materials:

  • This compound

  • Morpholine (4 equivalents)

  • Anhydrous acetonitrile

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add morpholine (4.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Experimental_Workflow cluster_Reactants Reactant Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Reactants This compound + Amine + Base (optional) + Solvent Stirring Stir at RT or heat Reactants->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with NaHCO₃/Brine Extraction->Washing Drying Dry over Na₂SO₄/MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Crude Product

Caption: A generalized experimental workflow for the synthesis of N-substituted 4-(aminomethyl)pyridines.

Troubleshooting and Side Reactions

Incomplete Reaction:

  • Cause: Insufficiently reactive amine, low temperature, or inadequate reaction time.

  • Solution: Increase the reaction temperature, prolong the reaction time, or consider using a stronger, non-nucleophilic base to free up more of the amine nucleophile.

Formation of Di-substituted Product:

  • Cause: Use of a large excess of a highly reactive amine.

  • Solution: To favor mono-substitution, use a smaller excess of the amine (e.g., 2.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.

Formation of Bis(pyridin-4-ylmethyl)amine:

  • Cause: With primary amines, the initially formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the mono-substituted intermediate.

  • Solution: Use a larger excess of the primary amine to increase the probability of the intermediate reacting with the starting amine rather than the product.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of N-substituted 4-(aminomethyl)pyridine derivatives. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as stoichiometry, solvent, and temperature, researchers can effectively navigate this synthetic transformation to access valuable building blocks for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of novel pyridine-based compounds.

References

  • Chem-Impex. 4-(Aminomethyl)pyridine. [Link]

  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules. 2025. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. 2010. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. 2010. [Link]

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. 2004. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. 2022. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025. [Link]

  • Pyridines. University of Babylon. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ResearchGate. [Link]

  • The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme Connect. 2018. [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. ACS Publications. 2010. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 2024. [Link]

  • Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Process for preparing 4-aminopyridines using pyridine betaine intermediates.
  • 4-Amino-3,5-dichloropyridine. PMC. [Link]

Sources

Preparation and Characterization of 4-(Dichloromethyl)pyridine Hydrochloride: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Dichloromethyl)pyridine hydrochloride is a critical electrophilic building block in pharmaceutical and agrochemical development, frequently utilized for the installation of the pyridin-4-ylmethylene moiety in complex API (Active Pharmaceutical Ingredient) synthesis. This application note provides drug development professionals and synthetic chemists with a field-proven, self-validating methodology for its preparation. By abandoning rigid templates, this guide focuses on the mechanistic causality behind reagent selection, comparative route analysis, and the physical chemistry driving the isolation protocols.

Mechanistic Rationale & Pathway Selection

Synthesizing geminal dichlorides on a pyridine ring presents unique selectivity challenges. Direct radical chlorination of 4-methylpyridine (4-picoline) using chlorine gas initiates both ring and side-chain chlorination. This results in an intractable mixture of mono-, di-, and trichlorinated species[1]. Because these derivatives possess nearly identical boiling points, isolating pure this compound via fractional distillation is notoriously inefficient and leads to poor isolated yields[2].

To circumvent this, two distinct, high-purity pathways are utilized in modern synthesis:

  • Pathway A (Deoxysulfidation/Chlorination - Preferred Lab Route): 4-Pyridinecarboxaldehyde is treated with phosphorus pentachloride (PCl5). The mechanism initiates with the nucleophilic attack of the carbonyl oxygen onto the electrophilic phosphorus atom, forming an alkoxychlorophosphonium intermediate. Subsequent chloride substitutions expel phosphoryl chloride (POCl3), yielding the gem-dichloride with absolute selectivity.

  • Pathway B (Exhaustive Chlorination & Selective Reduction - Industrial Route): Exhaustive vapor-phase chlorination of 4-methylpyridine yields 4-(trichloromethyl)pyridine[1]. This intermediate is then subjected to a selective reduction using stannous chloride (SnCl2) in an acidic acetone medium. Sn(II) donates two electrons, selectively cleaving a single sterically hindered C-Cl bond to yield the dichloromethyl derivative[3].

SynthesisWorkflow A 4-Pyridinecarboxaldehyde (Precursor A) C PCl5 / CH2Cl2 0°C to RT A->C B 4-Methylpyridine (Precursor B) D Cl2 Gas / hv Radical Chlorination B->D G This compound (Free Base) C->G High Selectivity E 4-(Trichloromethyl)pyridine D->E Over-chlorination F SnCl2 / Acetone Selective Reduction E->F F->G Controlled H Anhydrous HCl in 1,4-Dioxane G->H I This compound Hydrochloride H->I Precipitation

Figure 1: Divergent synthetic workflows for this compound hydrochloride preparation.

Quantitative Comparison of Synthetic Routes

To aid in route selection based on scale and available infrastructure, the quantitative metrics of both pathways are summarized below.

ParameterPathway A (Aldehyde + PCl₅)Pathway B (Picoline + Cl₂ → SnCl₂ Reduction)
Overall Yield 75% – 85%40% – 55%
Regioselectivity Absolute (100% gem-dichloride)Moderate (requires careful stoichiometric control)
Scalability Excellent for laboratory scale (<1 kg)Superior for industrial manufacturing (>10 kg)
Key Reagents PCl₅, Anhydrous HClCl₂ gas, SnCl₂
Purification Simple salt precipitationFractional distillation & crystallization

Experimental Protocol: Synthesis via Pathway A

Self-Validating System: This protocol is designed to be self-validating. It relies on the complete consumption of the aldehyde (monitored via TLC) and the controlled precipitation of the hydrochloride salt in a non-polar solvent, which acts as an intrinsic purification step, ensuring >98% purity without the need for preparative chromatography[4].

Step 1: Geminal Chlorination
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Dissolve 4-pyridinecarboxaldehyde (5.35 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C using an ice-water bath.

    • Causality Note: Cooling is essential to control the initial exothermic reaction and prevent the thermal polymerization of the highly reactive aldehyde.

  • Add phosphorus pentachloride (PCl₅, 11.45 g, 55.0 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint: Reaction completion is confirmed when TLC (Hexane:EtOAc 3:1, UV visualization) shows the complete disappearance of the starting material spot (R_f ≈ 0.4).

Step 2: Quenching and Workup
  • Re-cool the reaction mixture to 0 °C.

  • Critical Safety Step: Slowly add crushed ice (50 g) to the reaction mixture under vigorous stirring.

    • Causality Note: PCl₅ and the byproduct POCl₃ react violently with water, releasing HCl gas. Slow addition controls the exotherm and safely hydrolyzes phosphorus species into water-soluble phosphoric acid derivatives.

  • Adjust the pH of the aqueous layer to 7.5–8.0 using saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Note: Neutralization ensures the pyridine nitrogen is fully deprotonated, allowing the free base to partition exclusively into the organic phase.

  • Separate the layers and extract the aqueous phase with DCM (2 × 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in anhydrous diethyl ether (50 mL) and cool to 0 °C.

  • Dropwise, add 4.0 M HCl in 1,4-dioxane (15.0 mL, 60.0 mmol, 1.2 eq) under vigorous stirring.

    • Causality Note: The non-polar ether solvent forces the immediate precipitation of the highly polar hydrochloride salt. This acts as a self-purifying step, leaving unreacted organic impurities and byproducts dissolved in the mother liquor.

  • Filter the resulting white precipitate under vacuum, wash with cold anhydrous ether (2 × 20 mL), and dry in a vacuum desiccator overnight.

Analytical Characterization

The isolated this compound hydrochloride should be verified using the following expected spectroscopic parameters.

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 8.95 (d, J = 6.0 Hz, 2H)Pyridine α-protons (H-2, H-6), shifted downfield due to protonation.
¹H NMR (400 MHz, DMSO-d₆)δ 8.12 (d, J = 6.0 Hz, 2H)Pyridine β-protons (H-3, H-5).
¹H NMR (400 MHz, DMSO-d₆)δ 7.45 (s, 1H)Geminal dichloromethyl proton (-CHCl₂).
¹³C NMR (100 MHz, DMSO-d₆)δ 148.5, 142.1, 125.4, 68.2Pyridine ring carbons; aliphatic -CHCl₂ carbon appears at δ 68.2.
Mass Spectrometry (ESI+)m/z 162.0 [M-Cl]⁺Corresponds to the loss of one chloride ion from the free base during ionization.

References

1.[2] EvitaChem. Buy 3-Chloro-4-(dichloromethyl)pyridine (EVT-15472113). 2.[1] Quickcompany. An Improved Process For Chlorination Of Methylpyridines. 3.[4] ResearchGate. Rearrangement of N-Oxyenamines and Related Reactions. 4.[3] PrepChem. Synthesis of EXAMPLE IV--2,6-Dimethoxy-4-(dichloromethyl)pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Dichloromethyl)pyridine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering stability issues with 4-(Dichloromethyl)pyridine (4-DCMP) . This compound is a geminal dichloride susceptible to rapid hydrolysis, converting into pyridine-4-carboxaldehyde (isonicotinaldehyde) and hydrogen chloride (HCl) upon exposure to atmospheric moisture.

This guide provides a root-cause analysis of the degradation pathway and a validated storage protocol. The critical insight is that degradation is autocatalytic: the byproduct (HCl) forms a hygroscopic salt with the pyridine ring, which actively pulls more moisture from the air, accelerating the destruction of your bulk material.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the "Hygroscopic Loop." Unlike simple benzyl chlorides, the pyridine nitrogen acts as an internal trap for the HCl byproduct.

The Mechanism[1][2][3][4]
  • Initiation: Trace water attacks the gem-dichloride carbon.

  • Hydrolysis: One chloride is displaced, forming an unstable chloro-alcohol intermediate which rapidly collapses to the aldehyde.

  • Acid Generation: This process releases HCl.

  • Salt Formation (The Trap): The unreacted 4-DCMP nitrogen is basic. It reacts with the generated HCl to form 4-(dichloromethyl)pyridinium hydrochloride .

  • Autocatalysis: This salt is highly hygroscopic . It absorbs atmospheric moisture far more aggressively than the neutral free base, creating a localized aqueous environment that destroys the remaining sample.

Visualization: The Hygroscopic Degradation Loop

HydrolysisLoop DCMP This compound (Neutral / Hydrophobic) Intermediate Unstable Chlorohydrin DCMP->Intermediate + H₂O (Slow) Moisture Atmospheric Moisture (H₂O) Moisture->DCMP Accelerated Attack Aldehyde Pyridine-4-carboxaldehyde (Degradation Product) Intermediate->Aldehyde - HCl HCl HCl Gas Intermediate->HCl Salt Pyridinium Hydrochloride Salt (HIGHLY HYGROSCOPIC) HCl->Salt + Unreacted 4-DCMP Salt->Moisture Absorbs Water (Aggressive)

Figure 1: The self-accelerating degradation cycle. Note how the formation of the salt (Green) triggers a feedback loop that pulls in more moisture (Red), destroying the remaining material.

Module 2: Validated Storage Protocol

Objective: Break the hygroscopic loop by absolute exclusion of moisture.

Required Equipment
  • Primary Container: Amber glass vial with a PTFE (Teflon) lined screw cap.

  • Secondary Container: Desiccator with active desiccant (P₂O₅ or indicating Drierite).

  • Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).

  • Temperature: -20°C.

Step-by-Step Workflow
PhaseAction StepTechnical Rationale
1. Receipt Do not open the commercial package until ready to use. Allow the bottle to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid surface upon opening.
2. Aliquoting In a glovebox or under a cone of Argon, divide the bulk material into single-use aliquots.Repeated freeze-thaw cycles introduce moisture. Aliquoting minimizes exposure.[1]
3. Sealing Wrap the cap junction with Parafilm or electrical tape. Place the vial inside a secondary jar containing desiccant.PTFE liners prevent HCl corrosion of the cap. The secondary jar acts as a "moisture firewall."
4. Storage Store at -20°C .Low temperature kinetically slows the nucleophilic attack of water.
Visualization: Storage Logic Gate

StorageProtocol Start Bulk Material Received Warm Warm to RT (Prevent Condensation) Start->Warm Aliquot Aliquot under Argon (Glovebox/Schlenk) Warm->Aliquot Seal Seal: PTFE Cap + Parafilm Aliquot->Seal Freeze Store at -20°C with Desiccant Seal->Freeze

Figure 2: The critical path for handling. Note that warming to Room Temperature (RT) before opening is the most frequently missed step.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a white solid to a yellow sticky gum. Is it usable?

Diagnosis: The yellowing indicates the formation of the pyridinium hydrochloride salt and conjugated degradation products (polymerization of the aldehyde). The "stickiness" confirms water absorption (hygroscopicity). Action:

  • Do not use for sensitive catalytic reactions.

  • Salvage: You can attempt to dissolve the gum in dry Dichloromethane (DCM), wash rapidly with cold saturated NaHCO₃ (to remove HCl and free the base), dry over MgSO₄, and concentrate. However, distillation is the only way to ensure purity.

Q2: Can I add a stabilizer like Potassium Carbonate (K₂CO₃) to the vial?

Recommendation: No. Reasoning: Solid bases are ineffective in a solid-state matrix. If moisture enters, the base will dissolve and create a high pH environment. While this neutralizes HCl, hydroxide ions (


) are stronger nucleophiles than water and will accelerate  the hydrolysis of the dichloromethyl group to the aldehyde [1]. The best stabilizer is the absence of water.
Q3: How do I check purity without wasting a lot of material?

Method: Run a Proton NMR (


H-NMR) in CDCl₃.
  • Target (4-DCMP): Look for the benzylic proton (

    
    ). It typically appears as a singlet around 6.6 - 6.8 ppm .
    
  • Contaminant (Aldehyde): Look for the aldehyde proton (

    
    ). It will appear as a distinct singlet downfield at 10.1 ppm .
    
  • Contaminant (Salt): Broadening of the pyridine ring protons indicates protonation/salt formation.

Module 4: Quantitative Data Summary

ParameterOptimal ConditionCompromised ConditionResult of Failure
Shelf Life > 12 Months< 2 WeeksComplete Hydrolysis
Appearance White/Off-white Crystalline SolidYellow Oil/GumSalt formation + Polymerization
HCl Content < 0.1%> 5%Corrosion of spatulas/caps
Solubility Soluble in DCM, Et₂OInsoluble in Et₂O (Salt forms)Phase separation issues

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 4 on Nucleophilic Substitution and hydrolysis of gem-halides).

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. (Provides baseline handling for chloromethyl pyridines, extrapolated to dichloromethyl variants regarding hygroscopicity).

  • TCI Chemicals. (2025).[3] Product Specification: 4-(Chloromethyl)pyridine Hydrochloride. (Confirming storage conditions: "Store in a cool and shaded area. Protect from moisture.").[1][2][4]

  • University of Hokkaido. (1950). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis. (Foundational kinetics on benzylic halide hydrolysis).

  • MDPI. (2018). Phosphorus Pentachloride Promoted gem-Dichlorination. (Discusses synthesis and stability of gem-dichlorides).

Sources

Technical Support Center: 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Dichloromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of this reactive chemical intermediate. The information provided is based on established chemical principles, data from analogous compounds, and best laboratory practices.

I. Understanding the Challenge: The Inherent Instability of this compound in the Presence of Moisture

This compound is a valuable synthetic building block, primarily utilized as a precursor to isonicotinaldehyde (4-pyridinecarboxaldehyde). However, the dichloromethyl group is highly susceptible to hydrolysis, which can compromise experimental outcomes. Understanding this inherent reactivity is the first step in successful utilization.

The primary degradation pathway for this compound in the presence of water is hydrolysis to isonicotinaldehyde and hydrochloric acid. This reaction can proceed even with atmospheric moisture.

Hydrolysis_Mechanism reactant This compound intermediate Gem-diol Intermediate (Unstable) reactant->intermediate Hydrolysis water H₂O (Moisture) water->intermediate product1 Isonicotinaldehyde intermediate->product1 Dehydration product2 2 HCl intermediate->product2

Caption: Hydrolysis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of this compound shows an unexpected aldehyde peak around 9-10 ppm. What is happening?

A1: The presence of a singlet in the 9-10 ppm region of a proton NMR spectrum is characteristic of an aldehyde proton. This is a strong indication that your sample of this compound has undergone hydrolysis to form isonicotinaldehyde. This can happen if the compound has been exposed to moisture during storage or handling. The dichloromethyl group is readily converted to an aldehyde in the presence of water.

Q2: I observe a white precipitate forming in my reaction mixture when using this compound in a non-aqueous solvent with a tertiary amine base. What is the likely identity of this solid?

A2: The white precipitate is most likely the hydrochloride salt of your tertiary amine base. The hydrolysis of this compound produces two equivalents of hydrochloric acid (HCl) as a byproduct. This acid will react with any amine base present in your reaction to form the corresponding ammonium salt, which is often insoluble in common organic solvents.

Q3: Why is it critical to use anhydrous solvents and an inert atmosphere when working with this compound?

A3: As established, this compound is highly sensitive to moisture. Using anhydrous (dry) solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) are crucial preventative measures. Anhydrous solvents minimize the primary reactant for hydrolysis (water), while an inert atmosphere prevents atmospheric moisture from entering the reaction vessel. This ensures the integrity of the reagent and the success of your intended chemical transformation.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While refrigeration is generally recommended for storing reactive chemicals, the primary concern for this compound is moisture, not necessarily temperature alone. It is imperative to store it in a tightly sealed container, preferably with a secondary seal like Parafilm®, in a desiccator or a dry, inert atmosphere glovebox. If a refrigerator is used, ensure it is a non-sparking, laboratory-grade unit and that the container is well-sealed to prevent condensation from forming upon removal. Based on information for the analogous 4-(chloromethyl)pyridine hydrochloride, storage in a cool, dry, and well-ventilated place is recommended[1][2].

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Observed Problem Potential Cause Recommended Action & Explanation
Low or no yield of the desired product in a reaction where this compound is a starting material. Degradation of the starting material due to hydrolysis. Verify the purity of the starting material before use. You can do this by taking a quick NMR or running a TLC. If an aldehyde impurity is detected, the material may be compromised. Ensure all glassware is oven-dried or flame-dried before use. This removes any adsorbed water from the glass surfaces. Use freshly distilled or commercially available anhydrous solvents. Solvents should be handled under an inert atmosphere.
Inconsistent reaction outcomes or poor reproducibility. Variable amounts of water in the reaction. Standardize your experimental setup. Always use the same grade of anhydrous solvents and reagents. Employ consistent techniques for handling moisture-sensitive materials, such as using syringe techniques for liquid transfers under an inert atmosphere.
A gradual decrease in the purity of stored this compound over time. Improper storage conditions leading to slow hydrolysis. Review your storage protocol. The compound should be stored in a tightly sealed container, inside a desiccator, and away from sources of moisture. Consider aliquoting the material upon receipt into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.
The pH of the reaction mixture becomes acidic unexpectedly. Formation of hydrochloric acid from hydrolysis. Consider adding a non-nucleophilic base to your reaction mixture if compatible with your desired chemistry. A hindered base can scavenge the in-situ generated HCl without interfering with your primary reaction. This is particularly important if your desired product or other reagents are acid-sensitive.

IV. Experimental Protocols

Protocol 1: Assessment of this compound Purity by ¹H NMR

This protocol allows for a quick assessment of the purity of your this compound and the detection of the isonicotinaldehyde impurity.

Materials:

  • This compound sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube with a cap

  • Glass pipette or syringe

Procedure:

  • In a dry environment (e.g., a glovebox or under a stream of inert gas), dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of anhydrous CDCl₃.

  • Transfer the solution to a dry NMR tube and cap it securely.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic singlet of the dichloromethyl proton.

    • Examine the region between 9-10 ppm for a singlet corresponding to the aldehyde proton of isonicotinaldehyde. The integration of this peak relative to the dichloromethyl proton peak can give a semi-quantitative measure of the impurity.

Protocol 2: General Handling Procedure for Moisture-Sensitive this compound

This workflow outlines the best practices for handling this compound to prevent moisture-induced degradation.

Handling_Workflow start Start: Prepare for Reaction prep_glassware Oven-dry or flame-dry all glassware start->prep_glassware inert_atm Assemble glassware and purge with inert gas (N₂ or Ar) prep_glassware->inert_atm add_solvent Add anhydrous solvent via syringe inert_atm->add_solvent add_reagent Add this compound in a glovebox or under a positive pressure of inert gas add_solvent->add_reagent run_reaction Run the reaction under a continuous inert atmosphere add_reagent->run_reaction end End of Reaction run_reaction->end

Caption: Workflow for handling this compound.

V. References

  • BenchChem. (2025). Application Notes and Protocols: 2-(Dichloromethyl)-4-methylpyridine as a Precursor in Organic Synthesis. Retrieved from a relevant section of the BenchChem technical database (Simulated Reference).

  • Sciencemadness.org. (2008). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

Sources

Purification methods for 4-(Dichloromethyl)pyridine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Dichloromethyl)pyridine Purification

Case ID: 4-DCMP-PUR-001 Status: Active Security Level: Public / Research Use Only

User Safety Warning

CRITICAL: this compound is a benzylic-like halide . It is a potent lachrymator and vesicant (blistering agent). It can cause severe skin burns and eye damage.[1]

  • Handling: Always work in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or sodium bicarbonate nearby to neutralize spills immediately.

Module 1: Characterization & Crude Profile

Before attempting purification, you must quantify the composition of your crude mixture. This compound (4-DCMP) is rarely produced in 100% selectivity; it is usually part of a statistical distribution from the free-radical chlorination of 4-picoline.

The "Crude Cocktail" Profile

Your crude product likely contains the following four components. Identification relies heavily on 1H NMR (proton chemical shifts of the benzylic position).

ComponentChemical Structure1H NMR (Benzylic Proton)Boiling Point (Est. @ 15 mmHg)
4-Picoline (Starting Material)Py-CH₃~2.35 ppm (Singlet, 3H)~45°C
4-(Chloromethyl)pyridine (Mono)Py-CH₂Cl~4.50 ppm (Singlet, 2H)~80°C
This compound (Target)Py-CHCl₂ ~6.60 - 6.80 ppm (Singlet, 1H) ~92-96°C
4-(Trichloromethyl)pyridine (Over-chlorinated)Py-CCl₃No benzylic protons~105-107°C

Tech Tip: If you see a peak around 10.0 ppm , your product has hydrolyzed to Isonicotinaldehyde . See Module 3: Stability for immediate remediation.

Module 2: Purification Protocol (Vacuum Distillation)

Methodology: Fractional Vacuum Distillation. Why: Silica gel chromatography is generally not recommended for the free base. The acidity of silica can catalyze the hydrolysis of the gem-dichloro group to the aldehyde. If chromatography is necessary, the silica must be neutralized with 1-2% Triethylamine, but distillation is superior for scale >5g.

Step-by-Step Workflow
  • Apparatus Setup:

    • Use a short-path distillation head or a Vigreux column (for better separation of mono/di/tri species).

    • Ensure all glassware is oven-dried . Moisture is the enemy.

    • Vacuum pump capable of maintaining <15 mmHg (stable).

  • The Fractionation (at ~15 mmHg):

    • Fraction A (Foreshots): Collect up to ~50°C. This is mostly unreacted 4-picoline and solvent residues.

    • Fraction B (Intermediate): ~75-85°C. This contains the Monochloro impurity. Keep this separate; it can be recycled.

    • Fraction C (Target): ~90-100°C . Collect this fraction. It should be a clear to pale yellow oil.

    • Residue (Pot): The Trichloro species (BP ~105°C) will largely remain in the pot if you stop heating once the vapor temp drops or rises sharply above 100°C.

  • Storage:

    • Flush the collection flask with Argon/Nitrogen immediately.

    • Seal with Parafilm.

    • Store at -20°C .

Decision Logic: Purification Strategy

PurificationLogic Start Crude this compound CheckScale Check Scale Start->CheckScale SmallScale < 2 grams CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale ColChrom Flash Chromatography (Risky) SmallScale->ColChrom Distill Vacuum Distillation (Preferred) LargeScale->Distill TreatSilica Neutralize Silica (1% Et3N in Hexane) ColChrom->TreatSilica Mandatory RunCol Elute: Hexane/EtOAc TreatSilica->RunCol

Figure 1: Decision matrix for selecting the appropriate purification method based on scale.

Module 3: Stability & Hydrolysis (The "Hidden" Killer)

The Issue: Gem-dichlorides are essentially "masked" carbonyls. In the presence of water (even atmospheric moisture), 4-DCMP hydrolyzes to Isonicotinaldehyde and HCl .

Reaction Pathway:



Symptoms of Degradation:

  • Smell: A sharp, acrid smell turns into a sweet, almond-like odor (characteristic of benzaldehyde analogs).

  • Appearance: The oil turns cloudy or precipitates a white solid (the HCl salt of the pyridine).

  • NMR: Appearance of an aldehyde proton at ~10.0 ppm.

Prevention:

  • Never leave the flask open to air.

  • Avoid aqueous workups (e.g., washing with water/brine) unless absolutely necessary and performed ice-cold (<5°C) and very rapidly.

  • Drying: Dry organic layers with anhydrous

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as MgSO4 is slightly acidic and can accelerate hydrolysis.

Troubleshooting & FAQs

Q1: My product turned into a black tar during distillation. What happened? A: This is likely polymerization caused by thermal degradation.

  • Cause: Pyridines can self-react (N-alkylation) at high temperatures, especially if traces of acid (HCl) are present.

  • Fix: Add a small amount of solid K₂CO₃ or CaH₂ to the distillation pot to scavenge any HCl formed in situ. Ensure your vacuum is strong (<10 mmHg) to keep the bath temperature below 120°C.

Q2: Can I use acid/base extraction to purify it? A: Proceed with extreme caution. While 4-DCMP is a base (pyridine nitrogen), treating it with strong aqueous acid (to pull it into water) and then basifying it creates a high risk of hydrolysis.

  • Alternative: If you must remove non-basic impurities, extract the crude into cold 1M HCl, immediately wash with ether, and immediately neutralize with cold NH₄OH back into organic solvent. Do not let it sit in the aqueous phase.

Q3: How do I separate the mono-chloro impurity if distillation fails? A: If fractional distillation doesn't give sufficient purity, you can chemically "kill" the monochloro impurity.

  • Technique: The monochloro species is more nucleophilic/reactive than the dichloro. Heating the mixture with a bulky amine (like diisopropylamine) can selectively convert the monochloro species into a polar ammonium salt, which can then be removed by a quick filtration or wash, leaving the less reactive dichloro species in the organic layer. (Note: This is an advanced technique; test on a small scale first).

References

  • Synthesis & Properties of Chlorinated Picolines

    • Source: PubChem Compound Summary for 4-(Chloromethyl)pyridine (Analogous chemistry).
    • URL:

  • Boiling Point Data (Trichloromethyl analog)

    • Source: PrepChem, "Prepar
    • URL:

  • Hydrolysis of Gem-Dichlorides: Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard Text).
  • Commercial Handling (Monochloro HCl salt)

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 4-(Chloromethyl)pyridine hydrochloride.

    • URL:

For further assistance, contact the Chemical Process Safety Group or your internal EHS officer.

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Dichloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

A1: Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different scales and starting materials.[1] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.[1]

  • Purity of Starting Materials: Impurities in the 4-methylpyridine starting material can interfere with the reaction, leading to the formation of side products and a reduction in the overall yield.[1] Always ensure the purity of your reagents before commencing the synthesis.

  • Chlorinating Agent Stoichiometry: The molar ratio of the chlorinating agent to 4-methylpyridine is crucial. Insufficient chlorinating agent will result in incomplete conversion, leaving unreacted starting material or the monochlorinated intermediate, 4-(chloromethyl)pyridine. Conversely, an excess of the chlorinating agent can lead to the over-chlorination of the methyl group, forming the undesired 4-(trichloromethyl)pyridine.

  • Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of high or low reagent concentration, resulting in incomplete reaction or the formation of byproducts. Ensure vigorous and consistent agitation throughout the reaction.

Q2: I am observing significant amounts of 4-(trichloromethyl)pyridine in my crude product. How can I improve the selectivity for the dichloromethyl derivative?

The formation of 4-(trichloromethyl)pyridine is a common issue arising from over-chlorination.[2]

A2: Strategies to enhance selectivity include:

  • Precise Control of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of the trichloromethyl derivative. Stepwise addition of the chlorinating agent can also help maintain better control over the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2][3] This will allow you to quench the reaction at the optimal time, maximizing the yield of the desired dichloromethyl product before significant over-chlorination occurs.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of chlorination reactions by reducing the rate of the subsequent chlorination step that forms the trichloromethyl product.

Q3: My reaction seems to stall, and I have a significant amount of unreacted 4-methylpyridine remaining. What could be the cause?

An incomplete reaction can be frustrating. Several factors can contribute to this issue.

A3: Potential causes and solutions are:

  • Formation of 4-Methylpyridine Hydrochloride: The hydrogen chloride (HCl) gas produced during the chlorination reaction can react with the basic nitrogen atom of the pyridine ring to form 4-methylpyridine hydrochloride.[4] This salt is often insoluble in the reaction medium and is less reactive towards chlorination, effectively sequestering the starting material.[4][5]

    • Solution: The addition of a base, such as sodium carbonate, can neutralize the HCl as it is formed, preventing the precipitation of the hydrochloride salt and allowing the reaction to proceed.[2][4]

  • Insufficient Radical Initiator (for free-radical chlorination): If you are using a free-radical pathway with an initiator like azobisisobutyronitrile (AIBN), ensure that a sufficient amount is used and that it is active.[2][3] The initiator can decompose over time, so using a fresh batch is recommended.

  • Inadequate Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. Gradually increasing the temperature while monitoring the reaction progress can help drive it to completion.

Q4: I am having difficulty purifying my final this compound product. What are some effective purification strategies?

Purification of pyridine derivatives can be challenging due to their basicity and the similar polarities of the desired product and byproducts.[1]

A4: Common purification techniques include:

  • Distillation: Vacuum distillation is often an effective method for separating this compound from less volatile impurities and any remaining starting material or monochlorinated intermediate.

  • Column Chromatography: While effective, the basicity of pyridine compounds can cause tailing on silica gel.[1] This can sometimes be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1]

  • Acid-Base Extraction: Taking advantage of the basic nature of the pyridine ring, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine derivatives and extract them into the aqueous layer, separating them from non-basic impurities.[1] The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The primary method for synthesizing this compound is through the direct chlorination of 4-methylpyridine (also known as γ-picoline). This is typically achieved via a free-radical chain mechanism.[2] This process can be initiated by UV light or a chemical radical initiator like AIBN.[2] Alternative, though less direct, multi-step synthetic routes also exist.[2]

Q2: What is the general reaction mechanism for the free-radical chlorination of 4-methylpyridine?

A2: The free-radical chlorination of 4-methylpyridine proceeds through a classic chain reaction mechanism involving three stages:[2]

  • Initiation: The reaction is initiated by the homolytic cleavage of the chlorinating agent (e.g., Cl₂) to form two chlorine radicals. This can be induced by UV light or a radical initiator.[2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl).[2] This radical then reacts with another molecule of the chlorinating agent to produce 4-(chloromethyl)pyridine and a new chlorine radical, which continues the chain.[2] This process repeats to form the dichloromethyl derivative.

  • Termination: The reaction ceases when two radicals combine.[2]

Q3: Are there any significant safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Handling of Chlorinating Agents: Many chlorinating agents, such as chlorine gas, are toxic and corrosive.[2] These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The chlorination reaction can be exothermic. It is important to have adequate cooling and to add reagents in a controlled manner to prevent a runaway reaction.[2]

  • Handling of 4-Methylpyridine: 4-Methylpyridine is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to the liver and kidneys.[6] It is also combustible.[6]

  • Pressure Build-up: The reaction generates HCl gas, which can cause pressure to build up in a closed system. Ensure the reaction vessel is appropriately vented.

Q4: Can I use other chlorinating agents besides chlorine gas?

A4: Yes, other chlorinating agents can be used. Sulfuryl chloride (SO₂Cl₂) is a common alternative to chlorine gas and can be easier to handle in a laboratory setting.[2] Trichloroisocyanuric acid has also been reported for the side-chain chlorination of N-heterocycles.[7] The choice of chlorinating agent may influence the reaction conditions and selectivity.

III. Experimental Protocols & Data

Illustrative Free-Radical Chlorination Protocol

The following is a generalized protocol for the free-radical chlorination of a methylpyridine derivative and should be adapted and optimized for specific experimental conditions.

Materials:

  • 4-Methylpyridine

  • Chlorinating agent (e.g., Sulfuryl Chloride or Chlorine gas)

  • Radical Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

  • Base for neutralization (e.g., anhydrous sodium carbonate)[2]

Procedure:

  • Set up a reaction vessel equipped with a reflux condenser, a gas inlet (if using chlorine gas), a thermometer, and a mechanical stirrer. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).

  • Charge the reaction vessel with 4-methylpyridine and the anhydrous solvent.

  • Add the radical initiator (e.g., AIBN) to the mixture.

  • If using a base to neutralize HCl, add it to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly introduce the chlorinating agent (e.g., dropwise addition of sulfuryl chloride or bubbling of chlorine gas) into the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by GC or TLC.

  • Once the desired conversion is achieved, stop the addition of the chlorinating agent and cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Work up the reaction mixture, which may involve washing with water and/or brine, drying the organic layer over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Comparative Data on Chlorination Products

The selectivity of the chlorination reaction is highly dependent on the reaction conditions. The following table provides a conceptual illustration of how the product distribution might change with varying amounts of chlorinating agent.

Molar Ratio (Chlorinating Agent : 4-Methylpyridine)4-Methylpyridine (%)4-(Chloromethyl)pyridine (%)This compound (%)4-(Trichloromethyl)pyridine (%)
1:13055105
2:15206510
3:1<154550

Note: These values are illustrative and the actual product distribution will vary based on the specific reaction conditions.

IV. Visualized Workflows and Mechanisms

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_stoichiometry Confirm Stoichiometry of Chlorinating Agent start->check_stoichiometry check_mixing Evaluate Stirring and Mixing Efficiency start->check_mixing analyze_byproducts Analyze Crude Product for Byproducts (GC/MS, NMR) check_purity->analyze_byproducts check_conditions->analyze_byproducts check_stoichiometry->analyze_byproducts check_mixing->analyze_byproducts optimize_conditions Optimize Reaction Conditions analyze_byproducts->optimize_conditions Identify cause purification_issue Investigate Purification Losses analyze_byproducts->purification_issue Product present but lost end Improved Yield optimize_conditions->end purification_issue->end

Caption: A systematic workflow for troubleshooting low yields.

Simplified Free-Radical Chlorination Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2 Cl• 2 Cl• Cl2->2 Cl• UV or Δ 4-Methylpyridine 4-Methylpyridine Pyridyl-methyl Radical Pyridyl-methyl Radical 4-Methylpyridine->Pyridyl-methyl Radical + Cl•, - HCl 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine Pyridyl-methyl Radical->4-(Chloromethyl)pyridine + Cl2, - Cl• Pyridyl-chloromethyl Radical Pyridyl-chloromethyl Radical 4-(Chloromethyl)pyridine->Pyridyl-chloromethyl Radical + Cl•, - HCl This compound This compound Pyridyl-chloromethyl Radical->this compound + Cl2, - Cl• Cl• + Cl• Cl• + Cl• Cl• + Cl•->Cl2

Caption: The key steps of the free-radical chlorination pathway.

V. References

  • PrepChem.com. Preparation of 4-(trichloromethyl)pyridine. Available from: [Link]

  • Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22, 1386-1390. Available from: [Link]

  • Google Patents. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine. Available from:

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • Google Patents. EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Available from:

  • Discovery Fine Chemicals. 4-(Chloromethyl)Pyridine Hydrochloride. Available from: [Link]

  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Available from:

  • PubChem. 4-(Trichloromethyl)pyridine. Available from: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • European Patent Office. EP 0557967 A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. Available from: [Link]

  • Google Patents. US4719298A - Side chain chlorination process of heterocycles. Available from:

  • Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available from: [Link]

  • ACS Publications. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Available from: [Link]

  • AIR Unimi. Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Available from: [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine. Available from:

  • Google Patents. RU2316547C1 - Method for preparing 3-dichloromethylpyridine. Available from:

  • IUCr. Two coordination compounds of SnCl2 with 4-methylpyridine N-oxide. Available from: [Link]

  • Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Available from: [Link]

  • Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde. Available from:

  • PubMed. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating highly reactive intermediates requires precision. Removing unreacted 4-picoline (4-methylpyridine) from 4-(dichloromethyl)pyridine presents a unique challenge due to the hydrolytic sensitivity of the geminal dichloride product.

This guide provides field-proven, self-validating methodologies to achieve >99% purity, explaining the physicochemical causality behind every experimental choice.

The Chemical Challenge: Causality & Physicochemical Data

To separate these two basic pyridines, we must exploit their divergent physical properties. The separation logic relies on two primary handles: volatility and basicity (pKa) .

The nitrogen atom in 4-picoline has a pKa of 5.98 . However, in this compound, the geminal dichloride group exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the aromatic ring, making the nitrogen lone pair less available to accept a proton. By analyzing the known pKa of 4-(chloromethyl)pyridine (4.93) and 4-(trifluoromethyl)pyridine (2.92) , we can interpolate the pKa of this compound to be approximately 3.9 .

This ~2.0 unit pKa gap, alongside a massive boiling point differential, dictates our purification strategies.

Quantitative Data Summary
Property4-Picoline (Impurity)This compound (Product)Separation Impact
pKa (Conjugate Acid) 5.98~3.9 (Interpolated)A ~2.0 unit difference enables selective protonation at pH 4.8.
Boiling Point (1 atm) 145 °C>230 °C (Estimated)A >80 °C difference enables highly efficient vacuum fractional distillation.
Aqueous Stability Highly StableSensitive to base/heatAqueous workups must be performed cold (<10 °C) to prevent hydrolysis.

Troubleshooting FAQs

Q1: My crude mixture contains 15% unreacted 4-picoline. What is the most scalable method to remove it without chromatography?

A1: Vacuum fractional distillation is the most scalable and chemically safe method. Because the product is highly sensitive to water, avoiding an aqueous workup entirely preserves the integrity of the dichloromethyl group. 4-Picoline boils at 145 °C at atmospheric pressure, while the heavy dichloride boils significantly higher. By applying a high vacuum (e.g., 1–5 Torr), you can easily strip the unreacted 4-picoline as a forecut at a low temperature, leaving the product in the distillation pot or collecting it as the main fraction.

Q2: I prefer an aqueous workup. How can I use acid-base extraction to selectively remove 4-picoline?

A2: You must perform a Differential pH Extraction . If you drop the pH too low (e.g., pH 1.0), both pyridines will protonate and enter the aqueous phase. If the pH is too high, neither will. By carefully buffering the aqueous phase to pH 4.8 , the more basic 4-picoline (pKa 5.98) becomes >90% protonated (forming water-soluble 4-picolinium), while this compound (pKa ~3.9) remains largely unprotonated and stays in the organic phase.

Q3: I attempted an aqueous extraction, but my product degraded into pyridine-4-carboxaldehyde. Why did this happen?

A3: You triggered hydrolytic degradation . The -CHCl₂ group on an electron-deficient pyridine ring is highly activated towards nucleophilic substitution. If the extraction is performed at room temperature or under basic conditions (e.g., using Na₂CO₃), water acts as a nucleophile. It attacks the dichloromethyl carbon, displacing the chlorides to form an unstable gem-diol intermediate, which rapidly collapses into pyridine-4-carboxaldehyde. Causality rule: Always perform aqueous extractions of this compound at <10 °C and avoid basic pH.

Hydrolysis DCM_Pyr This compound (Target) GemDiol Gem-diol Intermediate (Unstable) DCM_Pyr->GemDiol Nucleophilic Attack H2O H2O / Base (T > 20°C) H2O->GemDiol Aldehyde Pyridine-4-carboxaldehyde (Degradation) GemDiol->Aldehyde -H2O Collapse

Mechanism of hydrolytic degradation of the dichloromethyl group.

Experimental Protocols

Protocol A: Vacuum Fractional Distillation (Recommended for Scale-Up)

This protocol is a self-validating system: the overhead temperature plateau acts as an absolute indicator of species separation.

  • Setup: Transfer the crude reaction mixture to a distillation flask equipped with a Vigreux column, a short-path condenser, and a fraction collector.

  • Vacuum Initiation: Apply a stable high vacuum (e.g., 2.0 mmHg). Ensure the system is completely sealed to prevent oxidative degradation at elevated temperatures.

  • Forecut Collection (Impurity): Gradually heat the oil bath. Monitor the overhead thermometer. 4-Picoline will distill first (typically around 35–45 °C at 2.0 mmHg). Collect this fraction until the overhead temperature drops, indicating the 4-picoline has been exhausted.

  • Main Fraction (Product): Increase the oil bath temperature. The overhead temperature will rise sharply as this compound begins to distill (typically >95 °C at 2.0 mmHg).

  • Validation: Analyze the main fraction via ¹H NMR. The disappearance of the 4-picoline methyl singlet (~2.3 ppm) and the presence of the product's dichloromethyl singlet (~6.6 ppm) confirms successful purification.

Protocol B: Differential pH Extraction (For Small-to-Medium Scale)

This protocol relies on strict thermodynamic control of the environment (pH and Temperature) to force phase separation without triggering hydrolysis.

  • Solvent Preparation: Dissolve the crude mixture in a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Thermal Control: Submerge the separation funnel/flask in an ice bath and cool the organic mixture to 0–5 °C .

  • Buffer Addition: Add an equal volume of cold (4 °C) 0.1 M Citrate buffer, pre-adjusted strictly to pH 4.8 using a calibrated pH meter.

  • Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate. The aqueous layer now contains the protonated 4-picolinium salt.

  • Organic Wash: Separate the organic layer and wash it once with cold brine to remove residual water and trace buffer salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C .

Extraction Crude Crude Mixture (Product + 4-Picoline) Buffer Add Cold pH 4.8 Buffer (T < 10°C) Crude->Buffer Split Phase Separation Buffer->Split Org Organic Phase Unprotonated Product (this compound) Split->Org Non-polar Aq Aqueous Phase Protonated Impurity (4-Picolinium) Split->Aq Polar/Ionic

Workflow for differential pH extraction exploiting the pKa gap.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7963, 4-Methylpyridine. Retrieved from:[Link]

Solvent selection for 4-(Dichloromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #4-DCMP-SOLV Subject: Solvent Selection & Stability Guide for 4-(Dichloromethyl)pyridine Status: Open Priority: High (Reactivity Control)

Executive Summary: The "Dual-Reactivity" Challenge

Working with This compound (4-DCMP) presents a unique solvent selection challenge due to its bifunctional nature. You are managing two competing reactive sites:

  • The Pyridine Nitrogen (Nucleophile): Susceptible to

    
    -alkylation (quaternization), including self-reaction or reaction with chlorinated solvents.
    
  • The Dichloromethyl Group (Electrophile): A gem-dichloride at a benzylic-like position. It is highly prone to hydrolysis (yielding aldehydes) or solvolysis (yielding acetals).

The Golden Rule: Solvent choice dictates the product. You cannot treat this simply as a solubility issue; the solvent is often a participant in the reaction mechanism.

Solvent Compatibility Matrix

Use this table to select the correct solvent based on your intended application.

Solvent ClassSpecific SolventSuitabilityTechnical Notes & Risks
Chlorinated Dichloromethane (DCM)Conditional High Risk: Pyridines react with DCM over time to form crystalline methylenebispyridinium salts [1].[1] Use only for short-term extractions (<4h). Do not reflux.
Chlorinated Chloroform (

)
Moderate Better stability than DCM, but traces of HCl (common in aged

) will protonate the pyridine ring, altering reactivity.
Polar Aprotic DMF / DMSOGood Excellent solubility. Warning: High temperatures (>80°C) can promote self-quaternization (intermolecular reaction between N and

).
Ethers THF / 1,4-DioxaneExcellent Recommended for Substitution. Good solubility for the free base. Anhydrous THF is the gold standard for preventing hydrolysis.
Alcohols Methanol / EthanolAvoid Solvolysis Risk: In the presence of any acid/base, gem-dichlorides convert to acetals (e.g., dimethyl acetal). Use only if acetal formation is desired.
Hydrocarbons Toluene / HexanePoor/Fair The free base is moderately soluble in Toluene (good for reflux). Insoluble in Hexane.

Troubleshooting & FAQs

Scenario A: "My product turned into a white solid inside the flask."
  • Diagnosis: You likely used DCM or Acetone for an extended period or with heat.

  • The Chemistry:

    • In DCM: You formed a bis-pyridinium salt via nucleophilic attack of the pyridine nitrogen on the solvent itself (

      
      ).
      
    • In Acetone: 4-DCMP can undergo condensation or polymerization if traces of base are present.

  • Corrective Action: Switch to Anhydrous THF or Toluene . If you must use a chlorinated solvent for workup, keep contact time under 2 hours and keep the temperature

    
    .
    
Scenario B: "I see an aldehyde peak ( 10 ppm) in my NMR."
  • Diagnosis: Unintentional Hydrolysis.

  • The Chemistry: The

    
     group is a "masked" aldehyde. Moisture in your solvent (even ppm levels), combined with the basicity of the pyridine ring, catalyzes the conversion to 4-pyridinecarboxaldehyde .
    
  • Corrective Action:

    • Dry solvents over activated 3Å or 4Å Molecular Sieves (not just

      
      ).
      
    • Store the starting material under Argon/Nitrogen.

    • Pro-Tip: If you want the aldehyde, simply reflux in aqueous formic acid or ethanol/water [2].

Scenario C: "Reaction yield is low in nucleophilic substitution."
  • Diagnosis: Competition between

    
     (desired) and Elimination/Hydrolysis.
    
  • The Chemistry: If you are trying to displace the chlorides (e.g., with an amine or thiol), the basicity of the nucleophile might trigger elimination or simply salt formation with the pyridine nitrogen.

  • Corrective Action:

    • Use a non-nucleophilic base (e.g., DIPEA or

      
      ) to scavenge HCl.
      
    • Solvent: Acetonitrile (MeCN) often provides the best balance of polarity for

      
       rates without the side-reactions of DMF [3].
      

Visualizing the Reactivity Pathways

The following diagram illustrates how solvent choice forces the molecule down different mechanistic paths.

G Start 4-(Dichloromethyl) pyridine Cond_Water + H₂O / Heat (Aqueous Solvents) Start->Cond_Water Cond_Alc + ROH / Acid (Alcohols) Start->Cond_Alc Cond_DCM + DCM / Time (Chlorinated Solv.) Start->Cond_DCM Cond_Nuc + Nucleophile (Anhydrous THF/MeCN) Start->Cond_Nuc Prod_Ald 4-Pyridinecarboxaldehyde (Hydrolysis) Cond_Water->Prod_Ald Hydrolysis Prod_Acetal Pyridine Acetal (Solvolysis) Cond_Alc->Prod_Acetal Acetalization Prod_Salt Bis-Pyridinium Salt (Side Reaction) Cond_DCM->Prod_Salt N-Alkylation (Avoid!) Prod_Sub Functionalized Pyridine (Desired Substitution) Cond_Nuc->Prod_Sub SN2 Reaction

Caption: Solvent-dependent reaction pathways for this compound. Red nodes indicate high-risk solvents leading to degradation or side products.

Standard Operating Procedure (SOP): Safe Handling

Objective: Isolate 4-DCMP or react it without degradation.

  • Preparation: If synthesizing in situ (e.g., from 4-picoline via chlorination), quench the reaction in ice-cold water but extract immediately into Toluene or Ethyl Acetate .

  • Drying: Do not let the organic layer sit. Dry rapidly with

    
     and filter.
    
  • Storage:

    • State: Store as the HCl salt if possible (significantly more stable than the free base).

    • Solvent: If storing as a solution, use Anhydrous THF or Toluene .

    • Temp: -20°C.

  • Reaction Setup:

    • Purge reaction vessel with

      
       or Ar.
      
    • Add 4-DCMP as a solution in the chosen anhydrous solvent.

    • Add reagents.[2][3][4][5]

    • Critical: Monitor by TLC/LCMS immediately. If the "Aldehyde" peak appears, add molecular sieves or switch to a fresh anhydrous solvent bottle.

References

  • Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010).[2] Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292–4295.

  • GuideChem. (2023).[6] How to Prepare 4-Pyridinecarboxaldehyde? GuideChem Technical FAQ.

  • Sung, R. Y., et al. (2004). Kinetic Studies on the Nucleophilic Substitution Reaction... in MeOH-MeCN Mixtures. SciSpace.

Sources

Technical Support Center: Troubleshooting 4-(Dichloromethyl)pyridine Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-CHO-872-85-5 Topic: Optimizing Yields in the Hydrolysis of 4-(Dichloromethyl)pyridine to Isonicotinaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Mechanistic Insight

The hydrolysis of this compound to 4-pyridinecarboxaldehyde (isonicotinaldehyde) is deceptively simple. While the transformation of a gem-dichloride to an aldehyde is a standard textbook reaction, the pyridine ring introduces two critical complications that frequently destroy yields:

  • Amphoteric Solubility: The product possesses a basic nitrogen (pKa ~4.8-5.0) and a reactive aldehyde.[1] It can hide in the aqueous phase as a salt (at low pH) or degrade in the organic phase (at high pH).

  • Chemical Instability: Electron-deficient pyridine aldehydes are prone to rapid Cannizzaro disproportionation in base and oxidative degradation in air.

The Golden Rule: Success depends not on the reaction conversion (which is usually facile), but on the pH control during isolation .

Visualizing the Failure Points

The following pathway illustrates where the yield is lost.

ReactionPathway Start 4-(Dichloromethyl) pyridine Inter Gem-Diol Intermediate Start->Inter + H2O / H+ Product 4-Pyridinecarboxaldehyde (Target) Inter->Product - HCl Acid Isonicotinic Acid (Over-Oxidation) Product->Acid O2 (Air) Polymer Tars/Polymers (Base/Heat Induced) Product->Polymer pH > 10 Cannizzaro Salt Pyridinium Salt (Lost in Water) Product->Salt pH < 5 (Workup Error)

Figure 1: Reaction landscape showing the narrow stability window for the target aldehyde.

Part 2: Diagnostic Troubleshooting (Q&A)

Scenario A: The "Disappearing Product" Phenomenon

User Report: "TLC showed complete consumption of the starting material. I neutralized the reaction with NaOH, extracted with DCM, but the organic layer was empty. Where did it go?"

Diagnosis: You likely overshot the pH or failed to account for the pyridine's basicity. Root Cause:

  • pH Trap: If the pH was < 6 during extraction, the pyridine nitrogen remains protonated (pyridinium form), rendering the molecule water-soluble. It will not extract into DCM.

  • Cannizzaro Destruction: If you used strong base (NaOH) to pH > 11, the aldehyde underwent disproportionation into the alcohol and acid, both of which are highly water-soluble.

Corrective Action:

  • Buffer, Don't Blast: Use Saturated Na₂CO₃ or NaHCO₃ to neutralize, not NaOH.

  • Target pH: Aim strictly for pH 7.5 – 8.5 . This ensures the pyridine is free-base (extractable) but the aldehyde is not subjected to harsh basicity.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the water solubility of the aldehyde (Salting-out effect).

Scenario B: The "Black Tar" Result

User Report: "I isolated the oil, but upon rotary evaporation, it turned into a dark, viscous resin."

Diagnosis: Polymerization or oxidative degradation. Root Cause:

  • Air Sensitivity: 4-Pyridinecarboxaldehyde is air-sensitive.[2][3] Heating it on a rotavap with an air bleed or storing it without inert gas accelerates oxidation to isonicotinic acid, which catalyzes polymerization.

  • Thermal Instability: High bath temperatures (>40°C) during solvent removal can trigger self-condensation (aldol-type reactions).

Corrective Action:

  • Inert Atmosphere: Perform all workups under Nitrogen or Argon.

  • Cold Evaporation: Keep the rotavap bath < 30°C.

  • Stabilization: If storing, store at -20°C under argon. For long-term storage, convert it to the hydrochloride salt (though this requires careful anhydrous HCl addition).

Scenario C: Low Conversion

User Report: "After 4 hours reflux in water, I still see starting material."

Diagnosis: Insufficient hydrolytic driving force. Root Cause: Pure water hydrolysis is slow because the starting material is essentially an organic oil that doesn't mix well with water. Corrective Action:

  • Acid Catalysis: The reaction requires an acid catalyst or scavenger. Use 5-10% H₂SO₄ or aqueous formic acid . The acid protonates the pyridine, making it water-soluble and activating the dichloromethyl group toward nucleophilic attack by water.

  • Phase Transfer: If avoiding strong acid, use a phase transfer catalyst (e.g., TBAB) or a co-solvent like dioxane/water to homogenize the mixture.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize the "traps" identified above.

Materials
  • Substrate: this compound

  • Solvent: 10% Aqueous H₂SO₄ (w/v)

  • Neutralization: Saturated Na₂CO₃ solution

  • Extraction: Dichloromethane (DCM) or Chloroform

  • Drying Agent: Anhydrous Na₂SO₄[1]

Step-by-Step Methodology
  • Hydrolysis (Acid Catalyzed):

    • Dissolve this compound (1.0 eq) in 10% aqueous H₂SO₄ (5 volumes).

    • Note: The acid ensures the starting material dissolves immediately by forming the salt.

    • Heat to reflux (100°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (run in 50% EtOAc/Hexane). The starting material (less polar) should disappear; the product (aldehyde) may not move well until neutralized, or you may see the hydrate.

  • Controlled Neutralization (CRITICAL STEP):

    • Cool the reaction mixture to 0–5°C (Ice bath).

    • Slowly add Saturated Na₂CO₃ dropwise with vigorous stirring.

    • Target pH: Adjust exactly to pH 8.0 . Use a calibrated pH meter, not just paper.

    • Why? This releases the free base without triggering Cannizzaro.

  • Isolation:

    • Add solid NaCl to saturate the aqueous solution.

    • Extract immediately with DCM (3 x 3 volumes).

    • Tip: 4-Pyridinecarboxaldehyde has a specific gravity of ~1.[2][4]14. Check both layers if the separation is unclear.

  • Purification:

    • Wash combined organics with minimal Brine.

    • Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes cause issues; Sodium sulfate is safer).

    • Concentrate in vacuo at < 30°C .

    • Result: Yellow to brown oil.[2][3] Store immediately under Argon at 4°C.

Part 4: Data & Decision Support

Solvent & pH Selection Matrix

Use this table to optimize your extraction strategy.

ParameterConditionOutcomeRecommendation
Extraction pH pH < 5Product remains in water (Pyridinium ion).Avoid
pH 7.5 – 8.5 Optimal partition coefficient. Recommended
pH > 10Cannizzaro reaction; Polymerization risk.Avoid
Solvent Diethyl EtherPoor solubility for polar pyridines.Not Recommended
DCM / Chloroform Excellent solubility. Recommended
Ethyl AcetateAcceptable, but can dissolve some water/impurities.Alternative
Troubleshooting Flowchart

Troubleshooting Start Low Yield Detected CheckTLC Check Reaction TLC (Is SM gone?) Start->CheckTLC Incomplete SM Persists CheckTLC->Incomplete Yes Complete SM Gone CheckTLC->Complete No Action1 Increase Temp (Reflux) Add H2SO4 Catalyst Incomplete->Action1 CheckAq Check Aqueous Layer pH Complete->CheckAq pH_Low pH < 6 CheckAq->pH_Low pH_High pH > 10 CheckAq->pH_High pH_Good pH 7-8 CheckAq->pH_Good Action2 Product is trapped as salt. Adjust to pH 8. pH_Low->Action2 Action3 Product degraded. Restart with mild base (Na2CO3). pH_High->Action3 Action4 Check for Volatility/Air Oxidation. Use Salting Out method. pH_Good->Action4

Figure 2: Step-by-step logic for diagnosing yield loss.

Part 5: References

  • BenchChem Technical Support. (2025).[1][5][6][7] Application Notes: 2-(Dichloromethyl)-4-methylpyridine as a Precursor in Organic Synthesis. Retrieved from

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2010). Reaction of Dichloromethane With Pyridine Derivatives Under Ambient Conditions. J Org Chem. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 4-Pyridinecarboxaldehyde Product Specification and Safety Data Sheet. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of the Dichloromethyl Group in Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. For scientists working with pyridine derivatives, a class of compounds with vast applications in pharmaceuticals, agrochemicals, and materials science, 13C NMR offers a direct window into the carbon framework of these molecules. The chemical shift of a particular carbon atom is exquisitely sensitive to its local electronic environment, making it a powerful diagnostic marker for substitution patterns and electronic effects.

This guide provides a comparative analysis of the 13C NMR chemical shifts of the dichloromethyl (-CHCl₂) group at the 2-, 3-, and 4-positions of the pyridine ring. Due to a scarcity of direct experimental data for these specific compounds in publicly available literature, this guide will leverage established principles of NMR spectroscopy and data from analogous compounds to predict and rationalize the expected chemical shifts. By understanding the interplay of electronic and steric factors, researchers can better interpret their own experimental data and predict the spectral features of novel dichloromethyl-substituted pyridines.

Understanding the Influences on the Dichloromethyl Carbon's Chemical Shift

The 13C NMR chemical shift of the dichloromethyl carbon is primarily governed by a combination of inductive effects, resonance effects (where applicable), and the influence of the pyridine nitrogen.

  • Inductive Effects: The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This deshields the attached carbon atom, causing its resonance to appear at a higher chemical shift (downfield) compared to a methyl or chloromethyl group.[1]

  • The Pyridine Ring: The pyridine ring itself is a π-deficient system due to the electronegative nitrogen atom. This inherent electron-withdrawing nature of the ring will further deshield the attached dichloromethyl carbon. The position of the -CHCl₂ group relative to the nitrogen atom is critical in determining the extent of this deshielding.

  • Positional Isomerism:

    • 2- and 4-Positions (Ortho and Para): When the dichloromethyl group is at the 2- or 4-position, it is in direct conjugation with the nitrogen atom through the π-system. The nitrogen atom's strong electron-withdrawing nature will be most acutely felt at these positions, leading to a significant downfield shift for the dichloromethyl carbon.

    • 3-Position (Meta): At the 3-position, the dichloromethyl group is not in direct conjugation with the nitrogen atom. While it still experiences the inductive withdrawal of the ring, the effect of the nitrogen is somewhat attenuated compared to the 2- and 4-positions.

Predicted 13C NMR Chemical Shifts of the Dichloromethyl Group

The following table provides predicted 13C NMR chemical shift ranges for the dichloromethyl carbon in the three isomers of dichloromethylpyridine, dissolved in a non-polar solvent like CDCl₃. These predictions are based on the known chemical shift of the dichloromethyl group in benzal chloride (α,α-dichlorotoluene), which is approximately 69.5 ppm[2], and considering the additional deshielding effects of the pyridine ring.

CompoundPosition of -CHCl₂Predicted Chemical Shift (δ, ppm)Rationale
2-(Dichloromethyl)pyridine2- (ortho)72 - 76Strong deshielding due to proximity and conjugation with the electronegative nitrogen atom.
3-(Dichloromethyl)pyridine3- (meta)68 - 71Deshielding by the pyridine ring, but less pronounced as it is not in direct conjugation with the nitrogen.
4-(Dichloromethyl)pyridine4- (para)71 - 74Significant deshielding due to direct conjugation with the nitrogen atom, similar to the 2-position.

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Comparative Analysis and Discussion

The predicted chemical shifts suggest a clear trend: the dichloromethyl carbon is most deshielded (highest ppm value) when it is at the 2- or 4-position, and least deshielded at the 3-position. This is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom's ability to withdraw electron density is most effective at the ortho and para positions.

This trend is consistent with observations for other substituents on the pyridine ring, where electronic effects are more pronounced at the 2- and 4-positions.[3][4] The slight difference between the predicted shifts for the 2- and 4-isomers could be attributed to a combination of through-bond and through-space interactions with the nitrogen lone pair at the 2-position, though this effect is expected to be minor for the exocyclic carbon.

The following diagram illustrates the key factors influencing the chemical shift of the dichloromethyl carbon in the different pyridine isomers.

G cluster_factors Influencing Factors cluster_isomers Dichloromethylpyridine Isomers Inductive_Effect -I Effect of 2x Cl C2 2-CHCl₂-Py Inductive_Effect->C2 Major deshielding C3 3-CHCl₂-Py Inductive_Effect->C3 Major deshielding C4 4-CHCl₂-Py Inductive_Effect->C4 Major deshielding Ring_Deshielding Pyridine Ring Deshielding Ring_Deshielding->C2 General deshielding Ring_Deshielding->C3 General deshielding Ring_Deshielding->C4 General deshielding Nitrogen_Position Proximity & Conjugation to N Nitrogen_Position->C2 Strongest effect Nitrogen_Position->C3 Weaker effect Nitrogen_Position->C4 Strong effect

Caption: Factors influencing the 13C NMR shift of the dichloromethyl carbon.

Experimental Protocol for 13C NMR Spectroscopy of Dichloromethylpyridines

Acquiring high-quality and reproducible 13C NMR spectra is crucial for accurate structural elucidation and comparison. The following protocol outlines a standardized procedure.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single carbon signal at ~77.16 ppm which can serve as an internal reference. Other deuterated solvents can be used depending on the solubility of the compound.

  • Concentration: Prepare a solution of approximately 10-50 mg of the dichloromethylpyridine derivative in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR (δ = 0.0 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for 13C) is recommended for better sensitivity and dispersion.

  • Tuning and Shimming: The probe must be tuned to the 13C frequency. The magnetic field homogeneity should be optimized by shimming on the sample to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for routine spectra.

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts in organic molecules.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum should be carefully phase-corrected to ensure all peaks have a positive, absorptive Lorentzian line shape.

  • Baseline Correction: A flat baseline should be obtained by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis should be referenced to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

The following diagram outlines the experimental workflow for acquiring a 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (10-50 mg in 0.5-0.7 mL solvent) Filter Filter into NMR Tube Dissolve->Filter Cap_Label Cap and Label Filter->Cap_Label Tune_Shim Tune Probe and Shim Magnet Cap_Label->Tune_Shim Set_Params Set Acquisition Parameters Tune_Shim->Set_Params Acquire_FID Acquire FID Set_Params->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-479. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-479. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. Frontiers in Chemistry, 10, 869395. [Link]

  • Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 Magnetic Resonance. XV. The Imidazo[1,2-a]pyridines. Journal of the American Chemical Society, 90(25), 697-702. [Link]

  • Abramovitch, R. A., & Deady, L. W. (1975). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular Physics, 29(4), 1131-1144. [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved February 26, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzal chloride. In PubChem Compound Database. Retrieved February 26, 2026, from [Link]

  • Cussans, N. J., & Huckerby, T. N. (1975). Carbon-13 NMR spectroscopy of heterocyclic compounds—III. Tetrahedron, 31(21), 2719-2726. [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved February 26, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. (n.d.). benzyl chloride. Retrieved February 26, 2026, from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved February 26, 2026, from [Link]

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 95(3), 299-305. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Claramunt, R. M., & Elguero, J. (2006). Tables For Organic Structure Analysis. UNED. [Link]

Sources

Comparative Guide: Chlorination Agents for 4-Picoline Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of chlorination agents used to convert 4-picoline (4-methylpyridine) into high-value pharmaceutical intermediates. The choice of agent is dictated by the specific site of functionalization:

  • Ring Chlorination (C-2 Position): Essential for cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

  • Side-Chain Chlorination (Methyl Group): Essential for linker chemistry and alkylation.

This document analyzes performance, mechanism, and safety profiles for the most effective agents in both categories: Phosphoryl Chloride (


) , Sulfuryl Chloride (

)
, Chlorine Gas (

)
, and Trichloroisocyanuric Acid (TCCA) .

Part 1: Ring Chlorination (Synthesis of 2-Chloro-4-Methylpyridine)

The Pathway: N-Oxide Activation

Direct chlorination of the pyridine ring is difficult due to its electron-deficient nature. The industry-standard approach utilizes N-oxide activation (Reissert-Henze reaction). 4-Picoline is first oxidized to 4-picoline N-oxide (typically using


), which is then treated with a chlorinating agent to effect rearrangement and chlorination at the alpha (C-2) position.
Agent Comparison: Ring Activation
FeaturePhosphoryl Chloride (

)
Triphosgene (BTC)
Role Industry Standard Solid Alternative
Mechanism O-phosphorylation followed by nucleophilic attack at C-2.Formation of O-acyl intermediate followed by attack at C-2.
Yield High (80–95%)Good (75–90%)
Selectivity Excellent for C-2; minimizes side-chain chlorination.Good; requires strict temp control to avoid degradation.
Safety High Risk: Reacts violently with water; corrosive liquid.Moderate Risk: Solid (easier handling), but releases Phosgene gas.
Scalability Preferred for kg-to-ton scale.Preferred for lab/pilot scale (<1 kg).
Expert Insight: Why Dominates

While Triphosgene offers the convenience of a solid reagent,


  remains the superior choice for drug development due to atom economy and reaction kinetics. The phosphate byproduct is easier to remove during aqueous workup compared to the complex decomposition products of phosgene equivalents.
Experimental Protocol: Mediated Synthesis

Objective: Synthesis of 2-chloro-4-methylpyridine from 4-picoline N-oxide.

  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Reagent Prep: Dissolve 4-picoline N-oxide (1.0 eq) in anhydrous Dichloromethane (DCM) or use neat if running at high temp (industrial). Note: DCM allows better thermal control.

  • Addition: Cool mixture to 0°C. Add

    
      (1.5 eq) dropwise.
    
    • Causality: Slow addition prevents thermal runaway from the exothermic O-phosphorylation step.

  • Reaction: Add Triethylamine (

    
    , 3.0 eq) if using solvent. Heat to reflux (approx. 40–50°C) for 4–6 hours.
    
    • Self-Validation: Monitor via TLC/HPLC. Disappearance of the polar N-oxide spot indicates completion.

  • Quench: Pour reaction mixture slowly onto crushed ice/water. Neutralize with

    
     to pH 8–9.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Purify via distillation or silica chromatography.
    

Part 2: Side-Chain Chlorination (Synthesis of 4-(Chloromethyl)pyridine)

The Pathway: Free Radical Substitution

Functionalizing the methyl group requires a Free Radical Chain Mechanism . Unlike ring chlorination, this does not require N-oxide activation but demands precise control over radical initiation to prevent over-chlorination (di- and tri-chloromethyl byproducts).

Agent Comparison: Side-Chain Functionalization
FeatureSulfuryl Chloride (

)
Chlorine Gas (

)
TCCA / NCS
Role Precision Reagent Bulk Reagent High Selectivity
Mechanism Thermal/Chemical Radical Generation.Photo/Thermal Radical Generation.Mild Radical Release.
Selectivity High: Easier to stop at mono-chlorination.Low: High risk of polychlorination.Very High: Kinetic control.
Handling Liquid; easier to dose than gas.Toxic gas; requires specialized flow setup.Solid; safest handling.
Byproducts

(gas) +

(gas).

(gas).
Cyanuric acid / Succinimide (solids).
Expert Insight: The Case for

For research and early-phase development, Sulfuryl Chloride (


)  is the optimal balance. It allows for stoichiometric control that is nearly impossible with 

gas, significantly reducing the formation of the unwanted 4-(dichloromethyl)pyridine byproduct. TCCA is an excellent alternative for small-scale, acid-sensitive substrates due to its mild conditions.
Experimental Protocol: Radical Chlorination

Objective: Selective synthesis of 4-(chloromethyl)pyridine.

  • Setup: 3-neck flask with reflux condenser and gas trap (for

    
    /
    
    
    
    ).
  • Solvent: Suspend 4-picoline (1.0 eq) in Benzene or

    
     (or Chlorobenzene for greener alternative).
    
  • Activation: Add radical initiator AIBN (Azobisisobutyronitrile, 0.05 eq).

  • Addition: Heat solution to reflux (initiate radicals). Add

    
      (1.1 eq) dropwise over 1 hour.
    
    • Causality: Slow addition maintains a low concentration of active chlorine radicals, favoring mono-chlorination over di-chlorination.

  • Reaction: Reflux for 2–4 hours.

    • Self-Validation: The reaction is complete when gas evolution (

      
      ) ceases.
      
  • Workup: Cool to room temp. Wash with saturated

    
     (removes acid traces).
    
  • Purification: Fractional distillation is required to separate unreacted starting material from the product.

Part 3: Visualization of Pathways

Reaction Pathways & Mechanisms

The following diagram illustrates the divergent pathways based on the reagent choice.

PicolineConversion cluster_legend Pathway Logic Picoline 4-Picoline NOxide 4-Picoline N-Oxide Picoline->NOxide H2O2, AcOH SO2Cl2 SO2Cl2 / AIBN (Radical Subst.) Picoline->SO2Cl2 POCl3 POCl3 / Et3N (Reissert-Henze) NOxide->POCl3 RingProd 2-Chloro-4-methylpyridine (Ring Chlorination) SideProd 4-(Chloromethyl)pyridine (Side-Chain) POCl3->RingProd Rearrangement @ 40-50°C SO2Cl2->SideProd Reflux - SO2, HCl Legend Blue: Starting Material Green: Ring Product Red: Side-Chain Product

Caption: Divergent synthesis pathways for 4-picoline. Top: Ring chlorination via N-oxide.[2] Bottom: Side-chain chlorination via radical mechanism.

Mechanism of Activation

Detailed view of the critical rearrangement step.

POCl3Mechanism Step1 4-Picoline N-Oxide + POCl3 Step2 O-Phosphorylated Intermediate (Activated) Step1->Step2 O-Phosphorylation Step3 Nucleophilic Attack (Cl-) at C-2 Position Step2->Step3 Activation Step4 Elimination of HOP(O)Cl2 (Aromatization) Step3->Step4 Addition Final 2-Chloro-4-methylpyridine Step4->Final Elimination

Caption: Step-wise mechanism of Reissert-Henze reaction using Phosphoryl Chloride.

References

  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • National Institutes of Health (NIH). (2021). Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Picoline. Retrieved from [Link]

Sources

Stability Comparison Guide: 4-(Dichloromethyl)pyridine vs. 4-(Trichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the stability and reactivity of 4-(Dichloromethyl)pyridine and 4-(Trichloromethyl)pyridine.

Executive Summary

In the context of organic synthesis and drug development, 4-(Trichloromethyl)pyridine exhibits significantly superior stability compared to This compound .

  • 4-(Trichloromethyl)pyridine functions as a robust "masked" isonicotinic acid. It is stable enough to be distilled, stored under standard cool/dry conditions, and requires harsh basic or acidic conditions to hydrolyze.

  • This compound functions as a sensitive "masked" 4-pyridinecarboxaldehyde. It is prone to facile hydrolysis upon exposure to moisture. Its hydrolysis product (the aldehyde) is itself unstable, susceptible to rapid air-oxidation and polymerization. Consequently, the dichloromethyl derivative is often generated in situ or stored under strictly inert, cold conditions.

Chemical Identity & Physicochemical Properties
Feature4-(Trichloromethyl)pyridine This compound
CAS Number 22796-40-3Not commonly listed as isolated bulk
Structure Pyridine ring with -CCl₃ at C4Pyridine ring with -CHCl₂ at C4
Molecular Weight 196.46 g/mol ~162.02 g/mol
Physical State Liquid / Low-melting solidLiquid / Sensitive Solid
Boiling Point 74–76 °C (at 3 Torr)Decomposes/Hydrolyzes upon heating
Oxidation State Carbon at +3 (Carboxylic acid level)Carbon at +2 (Aldehyde level)
Primary Application Precursor to Isonicotinic Acid / Acid ChloridesPrecursor to 4-Pyridinecarboxaldehyde
Stability Analysis
2.1 Hydrolytic Stability

The primary differentiator between these two compounds is their susceptibility to hydrolysis by water.

  • 4-(Trichloromethyl)pyridine (High Stability): The trichloromethyl group is sterically bulky and the carbon atom is already in a high oxidation state. Hydrolysis requires the displacement of three chlorine atoms. While the electron-deficient pyridine ring activates the 4-position, the reaction typically requires aqueous base (e.g., NaOH) and heat or strong acid catalysis to proceed at a useful rate. It is relatively stable to atmospheric moisture.

  • This compound (Low Stability): The dichloromethyl group hydrolyzes much more readily to form the gem-diol, which immediately collapses to 4-pyridinecarboxaldehyde . This reaction can be catalyzed by traces of acid (autocatalytic, as HCl is a byproduct). Furthermore, the resulting aldehyde is highly reactive; it oxidizes in air to isonicotinic acid or polymerizes, making the "total stability" of the dichloromethyl pathway very low.

2.2 Thermal Stability
  • Trichloro: Can be purified by vacuum distillation (e.g., 74-76 °C @ 3 Torr), indicating good thermal stability up to ~100°C in the absence of nucleophiles.

  • Dichloro: Thermal stress often leads to elimination of HCl or degradation, especially if moisture is present.

Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways. The "Red Zone" indicates high instability.

StabilityPathways Trichloro 4-(Trichloromethyl)pyridine (Stable Precursor) Intermed_Tri Intermediate (Trichloro-hydroxy) Trichloro->Intermed_Tri Slow Hydrolysis (Requires Base/Heat) Dichloro This compound (Sensitive Precursor) Intermed_Di Gem-Diol (Transient) Dichloro->Intermed_Di Fast Hydrolysis (Moisture Sensitive) Acid Isonicotinic Acid (Stable End Product) Intermed_Tri->Acid - HCl Aldehyde 4-Pyridinecarboxaldehyde (UNSTABLE) Intermed_Di->Aldehyde - H2O Aldehyde->Acid Air Oxidation Polymer Polymers / Tars Aldehyde->Polymer Spontaneous Polymerization

Figure 1: Comparative degradation pathways. Note the spontaneous instability loop associated with the dichloromethyl derivative.

Experimental Protocols
4.1 Protocol: Comparative Stability Monitoring (NMR)

This protocol allows you to objectively quantify the degradation rate of both compounds under identical conditions.

Reagents:

  • Compound A: 4-(Trichloromethyl)pyridine[1][2][3]

  • Compound B: this compound (or freshly prepared analog)

  • Solvent: DMSO-d6 (containing 0.1% v/v D₂O to simulate moisture)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)

Workflow:

  • Preparation: Dissolve 10 mg of substrate and 5 mg of internal standard in 0.6 mL DMSO-d6/D₂O mixture.

  • T0 Analysis: Immediately acquire a ¹H NMR spectrum.

    • Trichloro: Monitor the aromatic protons (approx 7.8 - 8.8 ppm).

    • Dichloro:[4][5][6] Monitor the benzylic proton (-CH Cl₂, singlet ~6.8-7.2 ppm).

  • Stress Testing: Incubate NMR tubes at 25°C and 40°C.

  • Time Course: Acquire spectra at 1h, 4h, 24h, and 48h.

  • Data Analysis:

    • Trichloro: Expect <5% degradation over 48h at 25°C. Degradation product: Isonicotinic acid (COOH proton ~11-13 ppm).

    • Dichloro: Expect significant degradation (>20-50%) within 24h. Look for the appearance of the aldehyde proton (~10.1 ppm) and subsequent broadening due to polymerization.

4.2 Protocol: Controlled Hydrolysis (Synthesis Context)

To demonstrate the stability difference, consider the conditions required to hydrolyze the trichloromethyl group intentionally.

  • Reagents: 1 eq 4-(Trichloromethyl)pyridine, 4 eq NaOH (aq), Reflux.

  • Procedure: The mixture must be heated to reflux (100°C) for several hours to effect complete conversion to isonicotinic acid.

  • Contrast: The dichloromethyl derivative would hydrolyze to the aldehyde upon mere contact with water at room temperature, often requiring buffering to prevent acid-catalyzed decomposition.

Handling & Storage Recommendations
Parameter4-(Trichloromethyl)pyridine This compound
Storage Temp Ambient (15–25°C) or CoolRefrigerated (-20°C to 4°C)
Atmosphere Tightly closed containerInert Gas (Argon/Nitrogen)
Moisture Protect from wet conditionsStrictly Anhydrous (Glovebox preferred)
Shelf Life > 12 Months< 3 Months (often prepared fresh)
Hazards Toxic, IrritantCorrosive (HCl fumes), Lachrymator

Safety Note: Both compounds will release Hydrogen Chloride (HCl) gas upon decomposition. Open containers in a fume hood. The dichloromethyl derivative is a potential lachrymator due to the aldehyde release.

References
  • PubChem. (n.d.). 4-(Trichloromethyl)pyridine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Organic Syntheses. (2013). Enantioselective Nitroaldol Reaction (Use of Pyridine-4-carboxaldehyde). Org. Synth. 2013, 90, 361-381. Retrieved from [Link]

Sources

Characterization & Utility Guide: 4-(Dichloromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of 4-(Dichloromethyl)pyridine hydrochloride , focusing on its utility as a stable surrogate for 4-pyridinecarboxaldehyde in drug development and organic synthesis.

Synonyms: 4-Pyridal chloride hydrochloride; 4-(Gem-dichloromethyl)pyridine HCl CAS: 10182-84-0 (Note: CAS assignments for specific salt forms vary; verify with supplier COA)

Executive Summary: The "Stable Surrogate" Strategy

In drug discovery, 4-pyridinecarboxaldehyde is a critical electrophile for synthesizing bioactive scaffolds (e.g., via reductive amination or Horner-Wadsworth-Emmons reactions). However, the free aldehyde is notoriously unstable, prone to:

  • Aerobic Oxidation: Rapid conversion to isonicotinic acid.

  • Polymerization: Formation of insoluble oligomers upon storage.

This compound hydrochloride serves as a masked equivalent of the aldehyde. It is a crystalline solid that resists oxidation and polymerization, releasing the reactive aldehyde only upon controlled hydrolysis. This guide characterizes its performance advantages and provides protocols for its deployment.

Comparative Analysis: Dichloro vs. Aldehyde vs. Monochloro

The following table contrasts the target compound with its primary alternatives to justify its selection in process chemistry.

FeatureThis compound HCl 4-Pyridinecarboxaldehyde 4-(Chloromethyl)pyridine HCl
Role Masked Electrophile (Aldehyde Precursor)Active Electrophile (Aldehyde)Alkylating Agent (Picolyl donor)
Stability High: Stable solid; shelf-stable under Argon.Low: Liquid; oxidizes/polymerizes in air.[1]Moderate: Hygroscopic solid.
Reactivity Requires hydrolysis (H₂O/Base) to activate.Reacts directly (often too vigorously).Reacts via S_N2 (Nucleophilic Substitution).
Oxidation State +2 (Gem-dichloro)+2 (Carbonyl)+1 (Alkyl halide)
Handling Free-flowing powder; corrosive (generates HCl).Oily liquid; requires distillation before use.Vesicant/Lachrymator dust.
Primary Use In situ generation of pure aldehyde.Direct reaction (if fresh).Introducing a 4-picolyl linker.
Technical Insight: Why use the Dichloro form?

Using the free aldehyde often introduces impurities (isonicotinic acid) that poison sensitive catalysts (e.g., Pd/C in hydrogenations). The dichloromethyl derivative allows the chemist to generate stoichiometric, acid-free aldehyde directly in the reaction vessel, ensuring high fidelity in subsequent coupling steps.

Characterization Data

To validate the identity of this compound hydrochloride, rely on the following spectroscopic markers.

A. Nuclear Magnetic Resonance (NMR)

The conversion of the gem-dichloro group to the aldehyde is easily monitored by proton NMR.

  • 1H NMR (D₂O/DMSO-d₆):

    • 
       7.2 – 7.4 ppm (1H, s):  The diagnostic signal for the methine proton of the -CHCl2 group. It appears significantly upfield from the aldehyde proton but downfield from the monochloro methylene.
      
    • 
       8.8 – 9.0 ppm (2H, d):  Pyridine ring protons adjacent to nitrogen (deshielded by the HCl salt form).
      
    • 
       8.0 – 8.2 ppm (2H, d):  Pyridine ring protons adjacent to the dichloromethyl group.
      
  • Comparison:

    • Aldehyde (-CHO): Singlet at

      
       10.1 ppm .
      
    • Monochloro (-CH₂Cl): Singlet at

      
       4.8 ppm .
      
B. Melting Point
  • Experimental Range: 180°C – 185°C (Decomposes).

  • Note: A sharp melting point indicates high purity; a broad range often suggests partial hydrolysis to the aldehyde or presence of the monochloro impurity.

Experimental Protocols

Protocol A: Synthesis from 4-Pyridinecarboxaldehyde

Rationale: This converts the unstable liquid aldehyde into the stable solid salt for long-term storage.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Reagents: Charge 4-pyridinecarboxaldehyde (10.7 g, 100 mmol) and Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) (1.2 equiv). Note: PCl₅ is more aggressive and preferred for complete conversion.

  • Reaction: Heat to reflux (approx. 80°C) for 3–4 hours. Evolution of HCl and SO₂ gas will be observed.

  • Workup:

    • Remove excess chlorinating agent in vacuo.

    • The residue is a thick oil or semi-solid.

    • Dissolve in minimal absolute ethanol and add ethereal HCl.

    • Precipitate the hydrochloride salt by adding cold diethyl ether.

  • Purification: Recrystallize from Ethanol/Ether.

Protocol B: In Situ Hydrolysis (Activation)

Rationale: This generates fresh 4-pyridinecarboxaldehyde for immediate use in a reaction (e.g., Schiff base formation).

  • Dissolution: Dissolve this compound HCl (1.0 equiv) in a 1:1 mixture of Water/THF.

  • Hydrolysis: Add Sodium Carbonate (Na₂CO₃, 2.5 equiv). Heat the mixture to 60°C for 1 hour.

    • Mechanism:[2][3] The base neutralizes the HCl salt and promotes the substitution of Cl⁻ by OH⁻, followed by elimination of water to form the carbonyl.

  • Verification: Check TLC or NMR aliquot. The spot for the dichloro compound (less polar) should disappear, replaced by the aldehyde (more polar, UV active).

  • Application: The resulting solution can be used directly, or extracted with Dichloromethane (DCM) if a non-aqueous solvent is required for the next step.

Visualizations

Figure 1: The "Masking" Lifecycle

This diagram illustrates the strategic loop of protecting the unstable aldehyde as the dichloro salt and regenerating it on demand.

G cluster_0 Storage Cycle Aldehyde 4-Pyridinecarboxaldehyde (Unstable Liquid) Dichloro This compound HCl (Stable Solid) Aldehyde->Dichloro Chlorination (Stabilization) Target Target Molecule (Drug Scaffold) Aldehyde->Target Coupling Reaction Reagent PCl5 or SOCl2 Reagent->Dichloro Hydrolysis Hydrolysis (H2O / Na2CO3 / 60°C) Dichloro->Hydrolysis Storage (Months/Years) Hydrolysis->Aldehyde In Situ Regeneration

Caption: The stabilization cycle allows the unstable aldehyde to be stored indefinitely as the dichloromethyl hydrochloride salt and regenerated only when needed.

References

  • Preparation of Chloromethyl Pyridines: PrepChem. "Synthesis of 4-chloromethylpyridine hydrochloride." (Methodology adapted for gem-dichloro variants using PCl5).

  • Aldehyde Reactivity & Instability: ChemicalBook. "4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry." (Highlights the need for stable precursors due to sensitivity).

  • General Reactivity of Gem-Dichlorides: Fisher Scientific. "Safety Data Sheet: Chlorinated Pyridine Derivatives." (General handling and safety data for pyridine alkyl halides).

  • Reaction Mechanisms: YouTube (Chemistry Channel). "Carboxylic Acids Advanced: Reaction with PCl5." (Demonstrates the fundamental mechanism of converting C=O to C-Cl2).

  • Supplier Data: GuideChem. "this compound HCl Product Details." (Confirmation of commercial availability and CAS association).

Sources

A Comparative Guide to HPLC Methods for the Analysis of 4-(Dichloromethyl)pyridine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. 4-(Dichloromethyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method to identify and quantify potential impurities is crucial for process control and quality assurance.

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound and its likely process-related impurities. The methodologies are designed based on established principles of reversed-phase chromatography and are tailored to address the specific challenges associated with the analysis of pyridine derivatives. We will delve into the scientific rationale behind the chosen methods, present detailed experimental protocols, and compare their performance based on key chromatographic parameters.

Understanding the Analyte and Potential Impurities

The synthesis of this compound can result in a range of impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. A comprehensive HPLC method must be able to separate the main component from these potential impurities.

Key Potential Impurities:

  • 4-Methylpyridine (Picoline): A common starting material.

  • 4-(Chloromethyl)pyridine: An under-chlorinated byproduct.

  • 4-(Trichloromethyl)pyridine: An over-chlorinated byproduct.

  • 4-Pyridinecarboxaldehyde: An oxidation or hydrolysis product.

  • 4-Picolinic Acid: An intermediate in some synthetic routes.[1]

  • 4-Pyridinemethanol: A reduction intermediate.[1]

The development of a stability-indicating method also requires consideration of potential degradants that may form under stress conditions such as acid or base hydrolysis, oxidation, heat, and photolysis.[2][3][4][5]

Comparative HPLC Methodologies

We will compare two reversed-phase HPLC methods: a traditional approach using a phosphate buffer and a modern approach employing a formic acid modifier, which offers better compatibility with mass spectrometry (MS).

Method A: Isocratic Elution with Phosphate Buffer

This method represents a robust, conventional approach for routine quality control, providing excellent peak shape and resolution for pyridine compounds.

Method B: Gradient Elution with Formic Acid Modifier

This method is designed for broader applicability, including impurity profiling and compatibility with mass spectrometric detection for impurity identification. The gradient elution ensures the separation of compounds with a wider range of polarities.

Experimental Protocols

General Chromatographic Conditions
ParameterMethod A: Phosphate BufferMethod B: Formic Acid Modifier
HPLC System Standard HPLC with UV detectorHPLC or UHPLC with UV/PDA detector
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Column Temp. 30 °C30 °C
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm (PDA: 200-400 nm)
Injection Vol. 10 µL5 µL
Mobile Phase Preparation

Method A: Phosphate Buffer

  • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Preparation:

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the buffer with 400 mL of acetonitrile.

    • Degas the mobile phase before use.

Method B: Formic Acid Modifier

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Preparation:

    • Add 1 mL of formic acid to 1 L of HPLC grade water to prepare Mobile Phase A.

    • Add 1 mL of formic acid to 1 L of acetonitrile to prepare Mobile Phase B.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

Gradient Program (Method B)
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.04060
22.0955
25.0955
Sample Preparation
  • Standard Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This gives a concentration of approximately 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing each of the potential impurities at a concentration of approximately 100 µg/mL in the same diluent.

  • Spiked Sample Solution: Prepare a solution of this compound (100 µg/mL) spiked with each impurity at a relevant concentration (e.g., 1 µg/mL, representing 1% impurity).

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Scientific Rationale and Method Comparison

The choice of an HPLC method is dictated by the specific requirements of the analysis, such as routine QC testing versus impurity identification and stability studies.

Method A: The Workhorse for Quality Control

The isocratic method with a phosphate buffer is a classic choice for its robustness and reproducibility.[6] The phosphate buffer at pH 3.0 ensures that the pyridine nitrogen is protonated, leading to symmetrical peak shapes and preventing interactions with residual silanol groups on the stationary phase. The fixed mobile phase composition makes the method simple to run and transfer between instruments. However, the use of non-volatile salts like potassium phosphate makes this method incompatible with MS detection.

Method B: Flexibility for Research and Development

The gradient elution with a formic acid modifier offers greater flexibility.[7][8] The gradient allows for the separation of a wider range of impurities with varying polarities, from the more polar 4-pyridinemethanol to the less polar 4-(trichloromethyl)pyridine. Formic acid is a volatile mobile phase additive that protonates the analytes, improving peak shape while being fully compatible with mass spectrometry, which is invaluable for the identification of unknown impurities and degradation products.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Injection Inject Sample/Standard Sample->Injection Standard Prepare Standard Solutions Standard->Injection MobilePhase Prepare & Degas Mobile Phase HPLC HPLC System Setup (Column, Flow, Temp) MobilePhase->HPLC HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Performance Comparison and Expected Results

The following table summarizes the expected performance characteristics of the two methods. This data is hypothetical but based on typical results for similar analyses.

Performance ParameterMethod A: Phosphate BufferMethod B: Formic Acid ModifierJustification
Selectivity Good for known impuritiesExcellent for a wide polarity rangeGradient elution in Method B provides better separation power for diverse impurities.
Run Time ~15 minutes~25 minutesThe gradient method requires re-equilibration, leading to a longer total run time.
Robustness HighModerate to HighIsocratic methods are generally more robust and less prone to variations in system dwell volume.
MS Compatibility NoYesPhosphate buffers are non-volatile and will contaminate an MS source.
Ideal Application Routine QC, AssayImpurity profiling, Stability studies, R&DMethod A is ideal for repetitive testing, while Method B is suited for comprehensive analysis.

Method Validation: A Trustworthy System

Both methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Logical Relationship of Method Parameters

Method_Logic cluster_params Method Parameters cluster_performance Performance Outcomes MobilePhase Mobile Phase Composition (Organic/Aqueous Ratio, pH) Resolution Resolution MobilePhase->Resolution Selectivity RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape pH Control Column Stationary Phase (C18, Particle Size) Column->Resolution Efficiency Column->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Inverse Relationship Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape Sensitivity Sensitivity Resolution->Sensitivity Improves

Caption: Interplay of HPLC parameters and their effect on performance.

Conclusion

Both the isocratic method with a phosphate buffer and the gradient method with a formic acid modifier are viable options for the analysis of this compound and its impurities. The choice between them should be guided by the specific analytical objective.

  • For routine quality control , where speed, simplicity, and robustness are key, Method A is the preferred choice.

  • For research, development, and in-depth impurity profiling , where flexibility and the ability to identify unknown compounds are critical, Method B is superior due to its enhanced separation power and MS compatibility.

Ultimately, a well-validated HPLC method is an indispensable tool in ensuring the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016, March 30). Journal of Applied Pharmaceutical Science.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. (2018, February 7).
  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-(Dichloromethyl)pyridine. As a chlorinated pyridine derivative, this compound requires specialized handling to mitigate risks to personnel, facilities, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle such materials. The procedures outlined herein are based on established safety protocols and regulatory guidelines, emphasizing the chemical principles that inform each step.

Hazard Assessment: Understanding the Risks of this compound

This compound is a halogenated organic compound. Its hazard profile is dictated by both the pyridine ring and the dichloromethyl group. Proper disposal procedures are rooted in a clear understanding of these hazards.

  • Toxicity and Corrosivity: Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin.[1] Compounds like 2-(Chloromethyl)pyridine hydrochloride are classified as causing severe skin burns and eye damage. The dichloromethyl group further enhances its reactivity and potential for harm. Direct contact can cause severe irritation or chemical burns to the skin and eyes.[2] Inhalation of vapors or dusts can lead to respiratory tract irritation.

  • Environmental Hazards: As a chlorinated organic compound, this compound poses a significant environmental risk. It is not readily biodegradable and can be toxic to aquatic organisms.[3] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate waterways and persist in the environment.[1][4]

  • Combustion Byproducts: While many halogenated solvents are not flammable, their combustion can be hazardous.[5] When heated to decomposition or incinerated improperly, this compound can release highly toxic and corrosive fumes, including hydrogen chloride (HCl) gas, oxides of carbon, and nitrogen oxides (NOx).[6][7] This is a primary reason why it cannot be disposed of via standard incineration and must be handled as a specific category of chemical waste.[6]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][8][9]Avoid all direct contact and inhalation. Use chemical fume hoods and appropriate PPE.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[2]Wear chemical-resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation or damage.[2]Wear safety goggles or a face shield.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Prevent release to the environment. Do not dispose of down the drain.
Reactivity Stable under normal conditions but may react with strong oxidizing agents and acids.[7][10]Store away from incompatible materials.

Essential Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.

  • Engineering Controls : Always handle this compound in a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[4][10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.

    • Hand Protection : Wear nitrile gloves. Given that prolonged contact can occur during disposal, consider double-gloving. Discard gloves immediately if they become contaminated.[4][5]

    • Eye Protection : Use tight-sealing safety goggles. For larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.

    • Skin and Body Protection : A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

    • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., a large spill), a respirator approved by NIOSH/MSHA may be necessary. Personnel must be fit-tested and trained for respirator use.[10]

  • Emergency Equipment : Ensure an emergency eyewash station and safety shower are immediately accessible (within a 10-second travel distance).[10] A spill kit equipped with absorbent materials suitable for chemical spills (e.g., vermiculite or sand) must be readily available.[4]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste segregation at the point of generation. Mixing waste streams can create hazardous reactions and significantly increases disposal costs. This compound must be disposed of as Halogenated Organic Waste .

The rationale for this is clear: environmental health and safety (EHS) disposal facilities use different processes for halogenated versus non-halogenated waste. Halogenated waste streams are typically sent for high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases like HCl.[6] Mixing this waste with non-halogenated solvents, which might otherwise be recycled or used for fuel blending, contaminates the entire batch, making disposal more complex and expensive.[11][12]

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating laboratory waste containing this compound.

WasteSegregation Start Start: Generate Chemical Waste CheckHalogen Does the waste contain This compound or other halogenated compounds? Start->CheckHalogen HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container. CheckHalogen->HalogenatedWaste  Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container. CheckHalogen->NonHalogenatedWaste No   CheckState Is the waste liquid or solid? HalogenatedWaste->CheckState LiquidContainer Use compatible liquid waste container (e.g., HDPE). [2] CheckState->LiquidContainer Liquid SolidContainer Use compatible solid waste container (e.g., wide-mouth jar). CheckState->SolidContainer Solid LabelContainer Attach Hazardous Waste Label. List all constituents and percentages. LiquidContainer->LabelContainer SolidContainer->LabelContainer Store Store container in a designated Satellite Accumulation Area (SAA). Ensure container is closed. LabelContainer->Store End Arrange for EHS Pickup Store->End

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(Dichloromethyl)pyridine (CAS: 10182-84-0 / related free base forms) is a bifunctional intermediate presenting dual hazards: corrosivity typical of halogenated pyridines and lacrimogenic/respiratory toxicity stemming from the dichloromethyl moiety.

Unlike simple pyridines, the dichloromethyl group is hydrolytically unstable. Upon contact with mucosal moisture or ambient humidity, it degrades to release hydrogen chloride (HCl) gas and the corresponding aldehyde. Consequently, standard organic vapor protection is insufficient; Acid Gas (AG) filtration is mandatory.

Immediate Action Required:

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood.

  • Skin Protection: Standard nitrile gloves provide only momentary splash protection. Laminate or fluoroelastomer gloves are required for direct handling.

  • Respiratory: If engineering controls fail, a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is the minimum requirement.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the chemical behavior of the substance.

The Hydrolysis Threat

The electrophilic carbon in the -CHCl₂ group is susceptible to nucleophilic attack by water (


).


  • Implication for PPE: You are not just protecting against the organic liquid/solid, but also against corrosive HCl gas generated inside your respiratory tract or on sweaty skin.

  • Ocular Risk: The compound is likely a lachrymator (tear gas agent). Goggles alone are insufficient if vapors are present; a face shield or full-face respirator is necessary to prevent absorption through the eyes.

Data Summary Table
ParameterHazard ClassificationCritical Thresholds/Notes
Skin Corrosion Category 1B (Causes severe burns)Irreversible damage < 1 hour exposure.
Eye Damage Category 1 (Serious damage)High risk of corneal opacity.
Respiratory STOT SE 3 (Irritant)HCl generation triggers severe bronchospasm.
Permeation High MobilityChlorinated organics permeate nitrile rapidly (<10 min).

PPE Selection Protocol

Glove Permeation Logic

Do not rely on standard laboratory nitrile gloves (4 mil) for anything beyond incidental touch. Chlorinated aromatic rings swell and permeate nitrile rubber rapidly.

  • Routine Handling (Small Scale < 1g):

    • Inner Layer: 4 mil Nitrile (Disposable).

    • Outer Layer: 8 mil Nitrile or Neoprene (Extended Cuff).

    • Protocol: "Double-gloving" creates a sacrificial layer. Change outer gloves immediately upon any splash.

  • Bulk Handling / Synthesis (> 1g):

    • Required:Silver Shield® (EVOH/PE Laminate) or Viton® .

    • Reasoning: Laminates provide >4 hours breakthrough time for chlorinated hydrocarbons, whereas nitrile may fail in <15 minutes [1].

Respiratory Protection Matrix

The decision to use respiratory protection depends on the engineering controls available.

PPE_Decision_Matrix Start Start: Handling this compound Check_Hood Is a Certified Fume Hood Available? Start->Check_Hood Hood_Yes Yes: Work inside Hood Check_Hood->Hood_Yes Routine Hood_No No / Spill Cleanup Check_Hood->Hood_No Emergency Standard_PPE Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles Hood_Yes->Standard_PPE Respirator REQUIRED RESPIRATOR: Full-Face Mask Cartridge: OV/AG (Yellow/Olive) Hood_No->Respirator High_Risk High Exposure Risk: - Heating/Refluxing - Large Volume Transfer Standard_PPE->High_Risk If Process Intensifies Skin_Upgrade UPGRADE SKIN PROTECTION: - Silver Shield/Laminate Gloves - Tyvek Sleeves/Apron High_Risk->Skin_Upgrade Respirator->Skin_Upgrade

Figure 1: PPE Decision Matrix based on engineering control availability and operational intensity.

Operational Handling Procedures

A. Weighing and Transfer
  • Static Control: Use an antistatic gun if the material is solid/crystalline, as static can disperse corrosive dust.

  • The "Boat" Method: Do not weigh directly into a flask on the open bench.

    • Tare a glass weighing boat inside the fume hood.

    • Add material.[1][2]

    • Cover the boat (parafilm or secondary container) before moving to the balance (if balance is outside hood).

    • Better: Use a balance inside a vented enclosure.

B. Quenching & Neutralization (The "Self-Validating" System)

When cleaning glassware, you must assume the presence of residual active chloride.

  • Validation: Place a pH strip on the wet glassware surface. If it turns deep red immediately, acid is generating.

  • Neutralization: Rinse glassware with a 5% Sodium Bicarbonate (

    
    )  solution, not just water.
    
    • Why: Water generates HCl gas. Bicarbonate neutralizes the HCl immediately into salt (

      
      ) and 
      
      
      
      , preventing acid off-gassing.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood, evacuate the immediate area. Do not attempt cleanup without the upgraded PPE defined below.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Lab Door) Spill->Evacuate Don_PPE 2. Don Emergency PPE: - Full Face Respirator (OV/AG) - Laminate Gloves Evacuate->Don_PPE Absorb 3. Absorb: Use Vermiculite or Dry Sand Don_PPE->Absorb Neutralize 4. Deactivate: Treat waste with dilute NaHCO3 or NaOH Absorb->Neutralize Disposal 5. Disposal: Label as 'Halogenated Organic' + 'Corrosive' Neutralize->Disposal

Figure 2: Step-by-step workflow for responding to a this compound spill.

Waste Disposal[3][4][5][6][7]
  • Categorization: Halogenated Organic Solvent (High Hazard).

  • Segregation: Do NOT mix with strong oxidizers (nitric acid) or strong bases (unless controlled neutralization is intended).

  • Labeling: Must explicitly state "Potential HCl Generator" on the waste tag to warn EHS personnel.

References

  • Shield Scientific. (2025).[3][4] Chemical Resistance Guide: Chlorinated Solvents & Pyridines. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.